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2-Chloro-4-nitro-1-phenoxybenzene Documentation Hub

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  • Product: 2-Chloro-4-nitro-1-phenoxybenzene
  • CAS: 56966-69-9

Core Science & Biosynthesis

Foundational

The Diphenyl Ether Scaffold: Chemical Properties, Reactivity, and Drug Discovery Applications

Executive Summary The diphenyl ether (DPE) scaffold—comprising two benzene rings linked by a central oxygen atom—is a privileged structural motif in organic synthesis, materials science, and medicinal chemistry. Characte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diphenyl ether (DPE) scaffold—comprising two benzene rings linked by a central oxygen atom—is a privileged structural motif in organic synthesis, materials science, and medicinal chemistry. Characterized by its unique conformational flexibility, distinct electronic properties, and robust stability, the DPE moiety serves as the structural backbone for numerous FDA-approved therapeutics, including the antimicrobial agent triclosan, the non-steroidal anti-inflammatory drug (NSAID) nimesulide, and the multikinase inhibitor sorafenib[1][2].

This technical guide provides an in-depth analysis of the physicochemical properties, chemical reactivity, and synthetic methodologies associated with the diphenyl ether scaffold. By elucidating the causality behind its chemical behavior and providing self-validating experimental protocols, this document serves as an authoritative resource for researchers and drug development professionals.

Structural and Physicochemical Profiling

The physical and chemical behavior of diphenyl ether (phenoxybenzene, CAS: 101-84-8) is dictated by its molecular geometry. The two polar C–O bonds are inclined at an angle of approximately 111.7°[3]. Because these dipoles do not cancel each other out, the molecule possesses a net dipole moment, making it more polar than simple aromatic hydrocarbons but significantly less polar than alcohols or amides[3].

Despite this slight polarity, the massive hydrophobic bulk of the two phenyl rings dominates its solubility profile. Diphenyl ether exhibits a high partition coefficient (LogP ≈ 4.21), rendering it highly lipophilic, soluble in non-polar to moderately polar organic solvents (e.g., benzene, toluene, chloroform, ethanol), and virtually insoluble in water[4][5].

Table 1: Key Physicochemical Properties of Diphenyl Ether
PropertyValueScientific Implication
Molecular Formula C₁₂H₁₀OCore diaryl ether structure[5].
Molecular Weight 170.21 g/mol Low molecular weight, ideal for fragment-based drug design[5].
Melting Point 26.0 °C – 28.0 °CExists as a solid or liquid depending on ambient room temperature[4][5].
Boiling Point 252 °C – 259 °CHigh thermal stability; useful as a heat transfer fluid (e.g., Dowtherm A)[4][6].
LogP (Octanol/Water) 4.21High lipophilicity; readily crosses lipid bilayers but requires optimization for aqueous solubility in drug design[4].
IR Spectral Markers 1240 cm⁻¹ (C-O-C stretch)750 cm⁻¹ (Ar C-H bend)Reliable markers for spectroscopic validation during synthesis[4].

Chemical Reactivity and Mechanistic Pathways

The reactivity of the diphenyl ether scaffold is primarily governed by the electron-donating nature of the ether oxygen.

Electrophilic Aromatic Substitution (EAS)

In the diphenyl ether molecule, the non-bonding valence electron pairs on the oxygen atom participate in p-π conjugation with the aromatic rings[7]. This resonance electron donation strongly dominates over the inductive electron-withdrawing effect of the highly electronegative oxygen. Consequently, the aromatic rings are highly activated toward Electrophilic Aromatic Substitution (EAS)[7].

The alkoxy group is a strong ortho/para director[3][8]. Reactions such as halogenation (e.g., bromination), nitration, sulfonation, and Friedel-Crafts alkylation/acylation proceed readily, typically yielding a mixture of ortho and para substituted products[4][6].

EAS_Pathway DPE Diphenyl Ether (Activated Ring) Intermediate Arenium Ion Intermediate (Resonance Stabilized) DPE->Intermediate + E+ Electrophile Electrophile (E+) (e.g., Br2, HNO3) Electrophile->Intermediate Ortho Ortho-Substituted Product Intermediate->Ortho - H+ Para Para-Substituted Product Intermediate->Para - H+

Caption: Electrophilic Aromatic Substitution (EAS) logic for the diphenyl ether scaffold.

Ether Cleavage and Stability

Unlike aliphatic ethers, diaryl ethers are exceptionally resistant to hydrolysis (half-life > 1,000 days in water)[4]. They cannot be cleaved by dilute acids or bases. Cleavage requires extreme conditions using strong, highly acidic hydrogen halides (HI or HBr)[3][8].

Mechanistic Causality: The cleavage relies on the initial protonation of the ether oxygen. Because the oxygen's lone pairs are delocalized into the phenyl rings, the oxygen is less basic than in aliphatic ethers, requiring highly acidic conditions. Once protonated, the strong nucleophiles (I⁻ or Br⁻) attack the carbon. However, because SN1 and SN2 reactions do not readily occur at sp² hybridized aromatic carbons, diaryl ethers are notoriously difficult to cleave compared to alkyl aryl ethers[7][8].

Synthetic Methodologies

Constructing the diaryl ether linkage requires overcoming the inertness of aryl halides to standard nucleophilic substitution. Two primary transition-metal-catalyzed pathways are utilized: the classical Ullmann condensation and the modern Chan-Lam coupling.

The Ullmann Ether Synthesis

The traditional Ullmann reaction involves the coupling of an alkali metal phenolate with an aryl halide (usually an iodide or bromide) at elevated temperatures (150–250 °C) in the presence of a copper catalyst (e.g., Cu powder, CuCl, or copper(I) phenylacetylenide)[9][10].

Causality of Reaction: The reaction proceeds via the formation of a highly reactive aryloxycopper(I) intermediate[9]. This intermediate undergoes oxidative addition with the aryl halide to form a Cu(III) species, followed by reductive elimination to yield the diphenyl ether and regenerate the Cu(I) catalyst[9]. While robust, the harsh thermal conditions limit its utility for sensitive functional groups.

The Chan-Lam Cross-Coupling

For complex drug discovery applications, the Chan-Lam coupling is preferred. It allows for the formation of C–O bonds under mild, often room-temperature conditions by reacting a phenol with an arylboronic acid in the presence of a Copper(II) catalyst (typically Cu(OAc)₂) and an amine base (e.g., pyridine) exposed to atmospheric oxygen[11].

ChanLam_Workflow Phenol Phenol Derivative Complex Cu(II)/Cu(III) Intermediate (Transmetalation) Phenol->Complex Boronic Arylboronic Acid Boronic->Complex CuCat Cu(OAc)2 Catalyst + Pyridine + O2 CuCat->Complex Product Diphenyl Ether Scaffold Complex->Product Reductive Elimination

Caption: Mechanistic workflow of the Chan-Lam cross-coupling reaction.

Protocol 1: Step-by-Step Chan-Lam Coupling for DPE Synthesis

This protocol is designed as a self-validating system, ensuring intermediate verification to prevent downstream failures.

  • Reagent Preparation: In a round-bottom flask, dissolve the substituted phenol (1.0 equiv) and the corresponding arylboronic acid (1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂)[11].

  • Catalyst & Base Addition: Add Copper(II) acetate (Cu(OAc)₂, 0.5 to 1.0 equiv) and anhydrous pyridine (2.0 equiv) to the solution[11]. Causality: Pyridine acts as both a ligand to stabilize the copper intermediate and a base to deprotonate the phenol.

  • Oxidative Environment: Stir the reaction mixture at ambient temperature (25°C–27°C) open to the air (or under an O₂ balloon) for 24 to 72 hours[11]. Causality: Atmospheric oxygen is required to re-oxidize the copper catalyst to complete the catalytic cycle.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate). The disappearance of the phenol starting material validates the transmetalation and reductive elimination phases.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove insoluble copper salts. Wash the organic filtrate with 1M HCl (to remove pyridine), followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography[11].

  • Final Validation: Confirm the product structure using ¹H NMR (look for the complex multiplet of aromatic protons between δ 6.8–7.5 ppm) and LC-MS to verify the molecular ion mass[11].

Medicinal Chemistry: Targeting Tuberculosis via InhA Inhibition

The diphenyl ether scaffold is a cornerstone in the development of antitubercular agents, specifically targeting Mycobacterium tuberculosis (Mtb). The scaffold mimics the natural substrate of enoyl-acyl carrier protein reductase (InhA) , an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway[11][12].

Triclosan, a well-known DPE derivative, is a direct inhibitor of the Mtb InhA enzyme. Unlike the first-line drug isoniazid, which is a prodrug requiring bio-activation by the KatG catalase-peroxidase (a common mutation site for drug resistance), triclosan directly binds to InhA without prior activation[11][12].

Structure-Activity Relationship (SAR) Logic:

  • The A-Ring Phenolic -OH: The hydroxyl group at the C-2 position of the A-ring is strictly required. Causality: It forms a critical, high-affinity hydrogen bond network with the catalytic tyrosine (Tyr158) and the NAD⁺ cofactor in the InhA active site[11].

  • Lipophilicity Modulation: Native triclosan and many DPEs have high lipophilicity, which can lead to poor pharmacokinetic profiles and off-target mammalian cytotoxicity. Rational drug design involves replacing the chloro groups (e.g., at the 5-position of the A-ring) with hydrophobic heterocyclic linkers or hydrophilic substituents[11][12]. This modification maintains the necessary van der Waals interactions within the isonicotinoyl binding pocket while optimizing the overall LogP to improve the selectivity index (reducing toxicity to Vero/HepG2 mammalian cells)[11][12].

References

  • Solubility of Things - Diphenyl ether - Solubility of Things. Available at: [Link]

  • Aakash Institute - Ethers: Physical and Chemical Properties, Uses, Practice Problems. Available at:[Link]

  • Dove Medical Press - Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. Available at:[Link]

  • Testbook - Ethers: Type, Nomenclature, Formula, Reaction, Properties, Uses. Available at:[Link]

  • Bentham Science - Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review. Available at: [Link]

  • Wikipedia - Diphenyl ether. Available at: [Link]

  • National Institutes of Health (PMC) - Design, Synthesis, in-silico and in-vitro Evaluation of Novel Diphenyl ether Derivatives as Potential Antitubercular Agents. Available at:[Link]

  • National Institutes of Health (PubMed) - Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review. Available at:[Link]

  • Michigan State University - Substitution Reactions of Benzene and Other Aromatic Compounds. Available at:[Link]

  • Taylor & Francis Online - Improved Ullmann Synthesis of Diaryl Ethers. Available at:[Link]

  • Google Patents - US4564712A - Process for the preparation of diphenyl ethers.

Sources

Exploratory

Structural Divergence and Application of Diphenyl Ethers: A Technical Analysis of 2-Chloro-4-nitro-1-phenoxybenzene vs. Nitrofen

Executive Summary Diphenyl ethers represent a highly versatile chemical scaffold in both agrochemistry and pharmaceutical development. Minor structural modifications—specifically the position and number of halogen and ni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diphenyl ethers represent a highly versatile chemical scaffold in both agrochemistry and pharmaceutical development. Minor structural modifications—specifically the position and number of halogen and nitro substituents—dictate whether a compound acts as an agrochemical disruptor of plant biosynthesis or a highly specific pharmaceutical intermediate. This whitepaper provides an in-depth mechanistic, structural, and synthetic comparison between Nitrofen (a legacy herbicide) and 2-Chloro-4-nitro-1-phenoxybenzene (a critical active pharmaceutical ingredient [API] building block).

Structural and Chemical Divergence

The fundamental difference between these two molecules lies in the substitution patterns on their respective diphenyl ether rings, which drastically alters their electronic distribution, steric bulk, and biological target engagement.

  • Nitrofen (IUPAC: 2,4-dichloro-1-(4-nitrophenoxy)benzene) contains a 2,4-dichlorophenyl ring ether-linked to a 4-nitrophenyl ring. This specific halogenation pattern is highly optimized for binding to plant enzymes[1].

  • 2-Chloro-4-nitro-1-phenoxybenzene (CAS: 56966-69-9) features an unsubstituted phenyl ring linked to a 2-chloro-4-nitrophenyl ring. The absence of the second chlorine and the shift of the nitro group to the chlorinated ring primes the molecule for nucleophilic substitution rather than direct biological inhibition[2].

Table 1: Physicochemical and Application Comparison
PropertyNitrofen2-Chloro-4-nitro-1-phenoxybenzene
IUPAC Name 2,4-dichloro-1-(4-nitrophenoxy)benzene2-chloro-4-nitrophenyl phenyl ether
CAS Number 1836-75-556966-69-9
Molecular Formula C12H7Cl2NO3C12H8ClNO3
Molecular Weight 284.09 g/mol 249.65 g/mol
Primary Application Herbicide (Banned)Pharmaceutical intermediate
Mechanism / Utility Protoporphyrinogen oxidase (Protox) inhibitorAPI synthesis via SNAr reactions
Toxicity Profile IARC Group 2B Carcinogen[3]Industrial intermediate

Mechanistic Pathways and Target Engagement

Nitrofen as a Protox Inhibitor

Nitrofen acts by competitively inhibiting protoporphyrinogen IX oxidase (Protox), a critical enzyme in the biosynthesis of chlorophyll and heme. Inhibition leads to the accumulation of protoporphyrin IX in the plant cytoplasm. In the presence of light, this accumulation generates reactive oxygen species (ROS), inducing rapid lipid peroxidation and cell membrane destruction[3]. However, its off-target endocrine-disrupting effects and classification as an IARC Group 2B carcinogen led to its global ban in the late 1990s[3].

2-Chloro-4-nitro-1-phenoxybenzene in Drug Development

Conversely, 2-Chloro-4-nitro-1-phenoxybenzene is not deployed as an end-product but as a vital synthetic intermediate. The strong electron-withdrawing nature of the nitro group, combined with the ortho-chloro substituent, makes the aromatic ring highly susceptible to further functionalization. It is prominently used to synthesize:

  • PARG Inhibitors : Poly(ADP-ribose) glycohydrolase inhibitors utilized in targeted cancer therapies[2].

  • PqsR Inhibitors : Quorum sensing inhibitors targeting the transcriptional regulator PqsR in Pseudomonas aeruginosa to combat antibiotic resistance[4].

Pathways Scaffold Diphenyl Ether Scaffold Nitrofen Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene) Scaffold->Nitrofen 2,4-dichloro substitution Analog 2-Chloro-4-nitro-1-phenoxybenzene Scaffold->Analog 2-chloro-4-nitro substitution Protox Protox Inhibition (Herbicidal Activity) Nitrofen->Protox Tox Off-target Toxicity (Carcinogen) Nitrofen->Tox API API Synthesis (SNAr Reactions) Analog->API Drugs PARG & PqsR Inhibitors (Drug Discovery) API->Drugs

Divergent functional pathways of diphenyl ether derivatives based on substitution patterns.

Experimental Protocol: Synthesis of 2-Chloro-4-nitro-1-phenoxybenzene

The synthesis of 2-Chloro-4-nitro-1-phenoxybenzene relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The causality of the reagent selection is critical for maximizing yield and preventing the formation of undesired structural isomers.

Step-by-Step Methodology
  • Reagent Preparation : Combine phenol (1.0 eq, ~3.00 mmol) and 1,2-dichloro-4-nitrobenzene (1.0 eq, ~3.00 mmol) in a dry, argon-purged reaction vessel[4].

    • Causality: The para-nitro group strongly activates the ortho-chlorine (position 1) on the benzene ring for nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex.

  • Base Addition : Add Cesium Carbonate (Cs2CO3, 1.2 eq) to the mixture.

    • Causality: Cs2CO3 is strictly preferred over K2CO3 or NaOH. The larger cesium cation provides higher solubility in organic solvents and generates a highly reactive, "naked" phenoxide anion, significantly accelerating the SNAr reaction without causing side-reactions[2].

  • Solvent and Heating : Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) and heat to 90°C for 24 hours[2].

    • Causality: DMF is a polar aprotic solvent that effectively solvates the cesium cations without hydrogen-bonding to the phenoxide nucleophile, maintaining its maximum reactivity.

  • Quenching and Extraction : Cool the reaction to room temperature, dilute with deionized water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography using silica gel (15% EtOAc/hexane gradient)[2].

    • Causality: The target product elutes cleanly (Rf ≈ 0.56) due to its moderate polarity, easily separating from the highly polar unreacted phenol and base residues[2].

Synthesis R1 Phenol + 1,2-dichloro-4-nitrobenzene R2 Cs2CO3 / DMF 90°C, 24h R1->R2 Meisenheimer Meisenheimer Complex R2->Meisenheimer SNAr Attack Product 2-Chloro-4-nitro- 1-phenoxybenzene Meisenheimer->Product Cl- Elimination Purification Flash Chromatography (15% EtOAc/Hexane) Product->Purification

Nucleophilic aromatic substitution (SNAr) workflow for 2-Chloro-4-nitro-1-phenoxybenzene.

Analytical Validation Protocols

To ensure the synthesized 2-Chloro-4-nitro-1-phenoxybenzene is free of unreacted starting materials or isomeric impurities, a self-validating HPLC-MS system must be employed.

Self-Validating HPLC-MS Workflow
  • Column Selection : Utilize a reverse-phase C18 or Newcrom R1 column (3 µm particle size for high-resolution separation)[5].

  • Mobile Phase Causality : Use a gradient of Acetonitrile (MeCN) and Water, modified with 0.1% Formic Acid. Causality: Formic acid is strictly required over phosphoric acid to ensure Mass-Spectrometry (MS) compatibility (phosphoric acid causes severe ion suppression). The acidic environment maintains sharp peak shapes by suppressing the ionization of any residual phenolic impurities[5].

  • Self-Validation System :

    • Blank Run : A solvent-only run must precede the sample to rule out column carryover.

    • Internal Standard : Biphenyl is spiked into the sample prior to injection. This validates retention time stability across runs and allows for the precise quantification of recovery rates.

    • Orthogonal Detection : Eluents are analyzed simultaneously via UV detection (254 nm) and Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm both purity and molecular weight (m/z 249.65).

Conclusion

While Nitrofen and 2-Chloro-4-nitro-1-phenoxybenzene share a fundamental diphenyl ether backbone, their specific halogen and nitro substitution patterns dictate entirely divergent chemical destinies. Nitrofen's structure perfectly aligns with the active site of plant Protox, rendering it a potent—yet toxicologically flawed—herbicide[3]. Conversely, the substitution pattern of 2-Chloro-4-nitro-1-phenoxybenzene electronically primes the molecule for nucleophilic aromatic substitution, making it an indispensable, high-value building block for modern therapeutics targeting PARG and PqsR[2][4].

References

1.[1] BCPC Pesticide Compendium. nitrofen data sheet. Available at:[Link] 2.[3] Wikipedia. Nitrofen. Available at: [Link] 3.[5] SIELC Technologies. Separation of 2-Chloro-4-nitro-1-phenoxybenzene on Newcrom R1 HPLC column. Available at: [Link] 4.[2] National Institutes of Health (PMC). Discovery and structure-activity relationships of modified salicylanilides as cell permeable inhibitors of poly(ADP-ribose) glycohydrolase (PARG). Available at:[Link] 5.[4] Universität des Saarlandes. Novel Quorum Sensing Inhibitors targeting PqsR. Available at: [Link]

Sources

Foundational

Solvation Dynamics and Methodological Profiling of 2-Chloro-4-nitro-1-phenoxybenzene

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In early-stage drug discovery and assay development, understand...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In early-stage drug discovery and assay development, understanding the solvation thermodynamics of lipophilic intermediates is critical to preventing false-negative screening results and ensuring robust analytical quantification[1][2]. 2-Chloro-4-nitro-1-phenoxybenzene (CAS: 56966-69-9) is a highly lipophilic diaryl ether utilized in the synthesis of poly(ADP-ribose) glycohydrolase (PARG) inhibitors and as a probe for CYP2B enzyme interactions[3][4][5].

Due to its structural hydrophobicity (LogP ~3.98), this compound exhibits distinct solubility profiles depending on the solvent's polarity and hydrogen-bonding capacity[3]. This whitepaper provides an in-depth mechanistic analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol , alongside field-validated protocols for determining both kinetic and thermodynamic solubility.

Physicochemical Foundation & Solvation Causality

To predict and manipulate the solubility of 2-Chloro-4-nitro-1-phenoxybenzene, we must first deconstruct its molecular architecture[6]. The molecule consists of two bulky aromatic rings linked by an ether oxygen, with strongly electron-withdrawing chloro and nitro substituents on one of the rings.

Solvation in DMSO (Kinetic Pathway)

DMSO is a highly polar, aprotic solvent. Its strong dipole moment interacts favorably with the electron-withdrawing nitro group of 2-Chloro-4-nitro-1-phenoxybenzene, while its hydrophobic methyl groups accommodate the bulky, lipophilic phenyl rings. Because DMSO lacks hydrogen-bond donors, it does not form a rigid solvent cage around the ether oxygen, allowing for rapid dissolution[7].

  • Causality in Practice: DMSO is the gold standard for generating high-concentration stock solutions (e.g., 20–50 mM) because it forces the lipophilic molecule into a fully dissolved state. When this stock is subsequently diluted into an aqueous buffer, it creates a supersaturated solution, allowing researchers to measure the compound's kinetic solubility before precipitation occurs[1][2][7].

Solvation in Methanol (Thermodynamic Pathway)

Methanol is a polar protic solvent. It can act as both a hydrogen-bond donor (to the ether and nitro oxygens) and an acceptor. However, the large hydrophobic surface area of the diphenyl ether scaffold restricts ultra-high solubility in methanol compared to DMSO.

  • Causality in Practice: Methanol is ideal for determining thermodynamic solubility and for use in LC-MS mobile phases. Because methanol establishes a true equilibrium between the dissolved state and the solid phase without artificially forcing supersaturation, it provides a highly accurate representation of the molecule's stable saturation point[1].

Solvation Mol 2-Chloro-4-nitro-1-phenoxybenzene LogP: 3.98 Highly Lipophilic Nitro Nitro Group (-NO2) Mol->Nitro Ether Ether Linkage (-O-) Mol->Ether Rings Aromatic Rings Mol->Rings DMSO DMSO (Aprotic) Dipole-Dipole Interaction High Solubilization Capacity MeOH Methanol (Protic) H-Bonding (Donor/Acceptor) Moderate Solubilization Nitro->DMSO Strong Dipole Nitro->MeOH H-Bond Acceptor Ether->MeOH H-Bond Acceptor Rings->DMSO Hydrophobic / pi-pi Rings->MeOH Hydrophobic (Limited)

Mechanistic pathways of 2-Chloro-4-nitro-1-phenoxybenzene solvation in DMSO vs. Methanol.

Quantitative Data Summary

The following table synthesizes the physicochemical properties and expected solubility limits based on the compound's structural profile and standard assay conditions[1][3][6].

Property / ParameterValue / DescriptionAnalytical Implication
CAS Number 56966-69-9Primary identifier for procurement and safety[3].
Molecular Weight 249.65 g/mol Required for precise molarity calculations in stock prep[3].
LogP 3.98Indicates high lipophilicity; prone to aqueous precipitation[3].
Physical State Colorless oil / solidPhase state impacts dissolution kinetics and lattice energy[4].
Max Stock in DMSO > 20 mMIdeal for high-throughput screening (HTS) kinetic assays[2].
Solubility in Methanol Moderate to HighSuitable for LC-MS analytical prep and crystallization[2].

Experimental Protocols: A Self-Validating System

As an application scientist, it is imperative to align the experimental protocol with the specific data requirement: Kinetic (for early-stage screening) vs. Thermodynamic (for lead optimization and formulation)[1][2].

Protocol A: Kinetic Solubility Determination (DMSO-Centric)

Designed for High-Throughput Screening (HTS) to identify the precipitation threshold.

  • Stock Preparation: Dissolve 2-Chloro-4-nitro-1-phenoxybenzene in 100% anhydrous DMSO to create a 20 mM stock solution[2].

    • Causality: Anhydrous DMSO prevents premature water-induced nucleation of the highly lipophilic compound.

  • Serial Dilution: Dispense linear serial dilutions of the DMSO stock into a 96-well plate containing aqueous buffer (e.g., PBS, pH 7.4)[1][2]. Ensure the final DMSO concentration does not exceed 2% to prevent solvent-induced toxicity artifacts in downstream biological assays.

  • Incubation: Shake the plate for 2 hours at 25°C[1].

  • Detection: Analyze the plate using laser nephelometry (light scattering) or UV-Vis spectroscopy[1][2].

    • Causality: When the compound's concentration exceeds its kinetic solubility limit, it crashes out of the supersaturated solution, forming a precipitate. Nephelometry detects this phase separation in real-time by measuring scattered light[2].

Protocol B: Thermodynamic Shake-Flask Method (Methanol/Aqueous)

Designed for precise quantification of the true equilibrium solubility limit.

  • Sample Preparation: Add an excess amount of solid/oil 2-Chloro-4-nitro-1-phenoxybenzene (e.g., 2 x 4 µmol) to a glass vial containing Methanol or a Methanol/Water mixture[2].

  • Equilibration: Seal the vial and place it on an orbital shaker at 25°C for 24 to 48 hours[1].

    • Causality: Extended mechanical shaking is mandatory to overcome the solid phase's lattice energy. This ensures the solution reaches a true thermodynamic equilibrium rather than a temporary metastable state.

  • Phase Separation: Transfer the suspension to a Millipore Multiscreen solubility filter plate or subject it to high-speed centrifugation[1][2].

    • Causality: Removing undissolved micro-particulates is critical. Injecting suspended solids into an LC-MS system will cause capillary clogging and artificially inflate the concentration readings.

  • Quantification: Analyze the saturated supernatant via LC-MS/MS or HPLC-UV against a separately built calibration curve[1][2].

Workflow Start 2-Chloro-4-nitro-1-phenoxybenzene (Solid/Oil) DMSO_Path Kinetic Solubility Protocol (DMSO Stock) Start->DMSO_Path MeOH_Path Thermodynamic Solubility Protocol (Methanol / Shake-Flask) Start->MeOH_Path DMSO_Sol Prepare 20 mM Stock in 100% DMSO DMSO_Path->DMSO_Sol MeOH_Sol Add Excess Compound to Methanol/Buffer MeOH_Path->MeOH_Sol DMSO_Dil Serial Dilution into Aqueous Buffer DMSO_Sol->DMSO_Dil Induces Supersaturation MeOH_Eq Shake 24-48h at 25°C (Equilibrium) MeOH_Sol->MeOH_Eq Overcomes Lattice Energy Analysis_UV LC-MS / UV-Vis Quantification DMSO_Dil->Analysis_UV Laser Nephelometry (Precipitate Detection) MeOH_Eq->Analysis_UV Filter/Centrifuge (Saturated Supernatant)

Comparative workflow logic for Kinetic vs. Thermodynamic solubility determination.

References

  • Source: sielc.
  • Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Source: nih.
  • Source: acs.
  • Source: bienta.
  • Title: Discovery and structure-activity relationships of modified salicylanilides as cell permeable inhibitors of poly(ADP-ribose) glycohydrolase (PARG)
  • Source: asianpubs.
  • Source: tbzmed.ac.

Sources

Exploratory

IUPAC name and synonyms for 2-Chloro-4-nitro-1-phenoxybenzene

This guide serves as a comprehensive technical monograph on 2-Chloro-4-nitro-1-phenoxybenzene , designed for researchers in organic synthesis, medicinal chemistry, and agrochemical development. Nomenclature, Synthesis, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph on 2-Chloro-4-nitro-1-phenoxybenzene , designed for researchers in organic synthesis, medicinal chemistry, and agrochemical development.

Nomenclature, Synthesis, and Characterization

Chemical Identity & Nomenclature

2-Chloro-4-nitro-1-phenoxybenzene is a substituted diphenyl ether characterized by a specific substitution pattern that imparts unique electronic and steric properties, making it a critical intermediate in the synthesis of bioactive scaffolds (e.g., anthelmintics, kinase inhibitors).

Core Identifiers
ParameterDetail
IUPAC Name 2-Chloro-4-nitro-1-phenoxybenzene
Common Synonyms 2-Chloro-4-nitrophenyl phenyl ether; 3-Chloro-4-phenoxynitrobenzene; 4-Nitro-2-chlorophenyl phenyl ether
CAS Registry Number 56966-69-9
Molecular Formula C₁₂H₈ClNO₃
Molecular Weight 249.65 g/mol
SMILES C1=CC=C(C=C1)OC2=C(C=C(C=C2)[O-])Cl
InChI Key ZIDYALDTDUSPFJ-UHFFFAOYSA-N
Structural Analysis & Numbering

The nomenclature is derived from the diphenyl ether skeleton. The priority rules dictate the numbering of the central benzene ring:

  • Ether linkage (Phenoxy): Position 1.

  • Substituents: Numbered to give the lowest locants. Chloro at Position 2 and Nitro at Position 4 take precedence over alternative numberings (e.g., 3-chloro-4-phenoxynitrobenzene).

Structure Figure 1: IUPAC Numbering Logic for 2-Chloro-4-nitro-1-phenoxybenzene Benzene Benzene Core Pos1 Pos 1: Phenoxy (-OPh) (Principal Group) Benzene->Pos1 Anchors numbering Pos2 Pos 2: Chloro (-Cl) (Ortho to Ether) Pos1->Pos2 Adjacent Pos4 Pos 4: Nitro (-NO2) (Para to Ether) Pos2->Pos4 Meta relationship

Synthetic Methodology

The primary synthetic route involves Nucleophilic Aromatic Substitution (S_NAr) . This protocol is favored due to the activation provided by the nitro group, which facilitates the displacement of a leaving group (halide) by the phenoxide nucleophile.

Retrosynthetic Analysis

The target molecule is assembled by coupling a phenol derivative with an activated nitrobenzene.[1]

  • Electrophile: 3,4-Dichloronitrobenzene (also known as 1,2-dichloro-4-nitrobenzene). The nitro group at position 4 activates the chlorine at position 1 (para) for displacement.

  • Nucleophile: Phenol (activated as potassium phenoxide).

Optimized Experimental Protocol

Objective: Synthesis of 2-Chloro-4-nitro-1-phenoxybenzene on a 10 mmol scale.

Reagents:

  • 3,4-Dichloronitrobenzene (1.92 g, 10.0 mmol)

  • Phenol (1.04 g, 11.0 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ) (2.07 g, 15.0 mmol, 1.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (15 mL)

Step-by-Step Procedure:

  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.1 eq) in DMF (10 mL).

  • Activation: Add anhydrous

    
     (1.5 eq) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide species in situ.
    
  • Addition: Add 3,4-Dichloronitrobenzene (1.0 eq) dissolved in DMF (5 mL) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80–90°C under an inert atmosphere (

    
    ) for 3–5 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes) or HPLC.
    
    • Mechanistic Note: The phenoxide attacks the carbon para to the nitro group (C4 of the starting material, which becomes C1 of the product). The chlorine meta to the nitro group remains intact due to lack of resonance activation.

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL) to precipitate the product or induce phase separation.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M NaOH (to remove excess phenol), water, and brine.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. The crude yellow oil/solid can be purified via flash column chromatography (
    
    
    
    , 5-10% EtOAc/Hexanes) or recrystallization from ethanol if solid.

Synthesis Figure 2: S_NAr Reaction Mechanism Start Reactants: 3,4-Dichloronitrobenzene + Phenol Base Base Activation: K2CO3 / DMF (Formation of Phenoxide) Start->Base Mix TS Transition State: Meisenheimer Complex (Attack at Para-Cl) Base->TS Heat (90°C) Product Product: 2-Chloro-4-nitro-1-phenoxybenzene (+ KCl) TS->Product -Cl elimination

Physical & Analytical Characterization

Accurate identification relies on specific spectral signatures distinguishing this isomer from its regioisomer (4-chloro-2-nitro-1-phenoxybenzene).

Physical Properties
PropertyValueNotes
Physical State Yellow oil or low-melting solidOften solidifies upon standing or high purity.
Melting Point 59–62°C (approx)Dependent on purity/polymorph.
Solubility Soluble in EtOAc, DCM, DMSOInsoluble in water.
Partition Coeff. LogP ~ 3.98Highly lipophilic.
Spectroscopic Profile
  • 
    H NMR (500 MHz, 
    
    
    
    ):
    • 
       6.87 (d, 
      
      
      
      Hz, 1H, H-6 on ring A) – Proton ortho to ether linkage.
    • 
       7.08 – 7.15 (m, 2H, Phenoxy ortho-H).
      
    • 
       7.28 – 7.35 (m, 1H, Phenoxy para-H).
      
    • 
       7.45 – 7.50 (m, 2H, Phenoxy meta-H).
      
    • 
       8.05 (dd, 
      
      
      
      Hz, 1H, H-5 on ring A) – Proton meta to nitro.
    • 
       8.33 (d, 
      
      
      
      Hz, 1H, H-3 on ring A) – Proton ortho to nitro and chloro.
    • Key Diagnostic: The doublet at ~6.87 ppm corresponds to the proton adjacent to the phenoxy group, shielded by the ether oxygen. The doublet at ~8.33 ppm is highly deshielded due to being sandwiched between the nitro and chloro groups.

  • Mass Spectrometry (EI/ESI):

    • m/z: 249.0 (

      
      ), 251.0 (
      
      
      
      , Cl isotope pattern 3:1).
    • Fragmentation often shows loss of

      
       (M-46) and cleavage of the ether linkage.
      

Applications in Drug Discovery & Agrochemicals

This molecule serves as a versatile "scaffold building block" in two primary sectors:

Pharmaceutical Intermediates
  • Kinase Inhibitors: The diphenyl ether moiety is a privileged structure in Type II kinase inhibitors. The nitro group is typically reduced to an aniline (

    
    ) to form an amide linkage with a "hinge-binding" motif (e.g., quinazoline or pyrimidine).
    
  • Anthelmintics: It is a precursor to Rafoxanide analogues. The synthesis involves reducing the nitro group to an amine, followed by coupling with salicylic acid derivatives.[2]

  • PARG Inhibitors: Used in the synthesis of modified salicylanilides that inhibit Poly(ADP-ribose) glycohydrolase, a target for cancer therapy.

Agrochemicals
  • Protoporphyrinogen Oxidase (PPO) Inhibitors: Diphenyl ethers are a major class of herbicides. While 2,4-dichlorophenyl derivatives (like Nitrofen) are more common, the 2-chloro-4-nitro core is investigated for resistance-breaking properties.

Applications Figure 3: Downstream Application Workflows Core 2-Chloro-4-nitro-1-phenoxybenzene Red Reduction (Fe/HCl or H2/Pd) Core->Red Herb PPO Inhibitor Herbicides (Agrochemical) Core->Herb Direct Formulation or Derivatization Aniline Intermediate: 2-Chloro-4-phenoxyaniline Red->Aniline Raf Rafoxanide Analogues (Antiparasitic) Aniline->Raf Kinase Tyrosine Kinase Inhibitors (Oncology) Aniline->Kinase

Safety & Handling (MSDS Summary)

  • Hazards: Skin and eye irritant (H315, H319). Harmful if swallowed (H302).

  • Storage: Store in a cool, dry place under inert gas. Light sensitive (nitro compounds may darken).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).

References

  • SIELC Technologies. (2018). 2-Chloro-4-nitro-1-phenoxybenzene Separation and Properties. Retrieved from

  • National Institutes of Health (PMC). (2013). Discovery and structure-activity relationships of modified salicylanilides as cell permeable inhibitors of poly(ADP-ribose) glycohydrolase (PARG). Retrieved from

  • Santa Cruz Biotechnology. 2-Nitro-4-chloro-diphenyl Ether (Isomer Comparison). Retrieved from

  • European Patent Office. (1996). Aniline Derivatives as Anti-proliferative Agents (EP0790986). Retrieved from

  • ChemicalBook. CAS 56966-69-9 Data and Suppliers. Retrieved from

Sources

Foundational

2-Chloro-4-nitro-1-phenoxybenzene molecular weight and formula

An In-depth Technical Guide to 2-Chloro-4-nitro-1-phenoxybenzene for Research and Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Chloro-4-nitro-1-phenoxybenzene, a key chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloro-4-nitro-1-phenoxybenzene for Research and Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-nitro-1-phenoxybenzene, a key chemical intermediate with significant applications in organic synthesis and drug development. The document details the compound's core chemical identity, including its molecular formula and weight, and presents its essential physicochemical properties. A detailed, mechanistically-grounded protocol for its synthesis via nucleophilic aromatic substitution is provided, alongside a robust analytical method for its characterization using High-Performance Liquid Chromatography (HPLC). Furthermore, this guide discusses the broader applications of this and related nitroaromatic compounds as foundational building blocks in the synthesis of bioactive molecules and active pharmaceutical ingredients (APIs). Finally, critical safety protocols, handling procedures, and disposal guidelines are outlined to ensure its safe and effective use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this compound in their research and development workflows.

Core Chemical Identity and Physicochemical Properties

2-Chloro-4-nitro-1-phenoxybenzene is an aromatic ether derivative. Its structure incorporates a chloronitrobenzene core linked to a phenoxy group. The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences its reactivity, making it a valuable precursor in multi-step organic synthesis.

The fundamental properties of 2-Chloro-4-nitro-1-phenoxybenzene are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₈ClNO₃[1][2][3][4]
Molecular Weight 249.65 g/mol [1][2][4]
CAS Number 56966-69-9[1]
IUPAC Name 2-chloro-4-nitro-1-phenoxybenzene[1][3]
Synonyms Benzene, 2-chloro-4-nitro-1-phenoxy-[1]
Calculated logP 3.98[1]
Physical Form Solid[5]
InChI Key ZIDYALDTDUSPFJ-UHFFFAOYSA-N[1][4]

Synthesis and Mechanistic Rationale

The synthesis of 2-Chloro-4-nitro-1-phenoxybenzene is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is highly effective due to the electronic properties of the starting material, 1,2-dichloro-4-nitrobenzene.

Mechanistic Insight: The strongly electron-withdrawing nitro group (-NO₂) at the para-position to the chlorine atom at C-1 activates the aromatic ring for nucleophilic attack. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. The chlorine atom at C-2 further enhances this effect. The phenoxide ion acts as the nucleophile, displacing one of the chloride ions to form the desired ether linkage. The chlorine at the C-2 position is generally more activated towards substitution than the one at C-1.

A generalized workflow for this synthesis is depicted below.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products A 1,2-Dichloro-4-nitrobenzene Reaction SNAг Reaction (e.g., in DMSO at elevated temp) A->Reaction B Sodium Phenoxide B->Reaction Workup Aqueous Workup (Precipitation & Filtration) Reaction->Workup Quench & Precipitate Crude Crude Product Workup->Crude Purification Recrystallization (e.g., from Ethanol) Final Pure 2-Chloro-4-nitro-1-phenoxybenzene Purification->Final Crude->Purification Dissolve & Crystallize

Caption: Generalized workflow for the synthesis of 2-Chloro-4-nitro-1-phenoxybenzene.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine sodium phenoxide (1.1 equivalents) with a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Addition of Substrate: To the stirring suspension, add 1,2-dichloro-4-nitrobenzene (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or HPLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove residual DMSO and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-Chloro-4-nitro-1-phenoxybenzene as a solid.

  • Drying and Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the final compound using techniques described in Section 3.

Analytical Characterization and Quality Control

Ensuring the purity and identity of synthesized intermediates is critical. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for the analysis of 2-Chloro-4-nitro-1-phenoxybenzene due to its non-polar nature.[1]

Principle of Analysis: In RP-HPLC, the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase.[1] 2-Chloro-4-nitro-1-phenoxybenzene, being hydrophobic (logP ≈ 3.98), will have a strong affinity for the C18 column and will be eluted with a mobile phase containing a sufficient proportion of an organic solvent like acetonitrile.

Experimental Protocol: RP-HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., Newcrom R1 or equivalent) is suitable for this separation.[1]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN) and water.[1] A small amount of acid (e.g., 0.1% formic acid for MS compatibility or 0.1% phosphoric acid for UV detection) is typically added to improve peak shape.[1] A common starting gradient could be 50:50 MeCN:Water, moving towards a higher concentration of MeCN.

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in the mobile phase or a compatible solvent (like pure acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at 254 nm, where the nitroaromatic chromophore exhibits strong absorbance.

    • Column Temperature: 30 °C.

  • Data Interpretation: The purity of the sample is determined by the relative area of the main peak corresponding to 2-Chloro-4-nitro-1-phenoxybenzene. The identity can be confirmed by comparing its retention time to that of a certified reference standard.

For unambiguous structure confirmation, further analysis using Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon framework is essential.

Applications in Drug Discovery and Chemical Synthesis

Aromatic nitro compounds are foundational building blocks in medicinal chemistry and the synthesis of complex organic molecules.[6] While specific applications for 2-Chloro-4-nitro-1-phenoxybenzene are proprietary or part of broader synthetic schemes, its structure is representative of a class of intermediates used to construct more complex molecules, including APIs.

The nitro group can be readily reduced to an amine, which is a versatile functional group for introducing further complexity. The ether linkage provides a stable scaffold. For example, related diphenyl ether compounds containing a nitro group are used in the synthesis of thyroid hormone receptor (TR) inhibitors.[7] Similarly, other chloro-nitroaromatic precursors are used in the synthesis of drugs like levonorgestrel.[8]

The strategic importance of this compound class is its role as a modular building block in the drug discovery pipeline.

ApplicationLogic A 2-Chloro-4-nitro-1-phenoxybenzene (Building Block) B Chemical Modification (e.g., Nitro Reduction, Further Substitution) A->B C Functionalized Intermediate B->C D Coupling with other Moieties C->D E Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor, Receptor Antagonist) D->E

Caption: Logical role of 2-Chloro-4-nitro-1-phenoxybenzene as a starting material in API synthesis.

Safety, Handling, and Disposal

Handling nitroaromatic compounds requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this exact isomer should always be consulted, data from closely related compounds like 1-chloro-2-nitrobenzene and 2-chloro-4-nitrophenol provide essential guidance.[9]

Hazard CategoryGHS Hazard StatementsPrecautionary Measures
Acute Toxicity H301+H311: Toxic if swallowed or in contact with skin.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing.
Health Hazards H351: Suspected of causing cancer. H315/H319: Causes skin and serious eye irritation.[9] H335: May cause respiratory irritation.[9][10]P201: Obtain special instructions before use. P261: Avoid breathing dust.[11] P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Environmental H411: Toxic to aquatic life with long lasting effects.P273: Avoid release to the environment. P391: Collect spillage.
Handling and Storage
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10][12]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[11][12] Store locked up.[9]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[9]

Disposal

Dispose of waste material and containers in accordance with local, regional, and national regulations. The compound should be sent to an approved waste disposal plant.[9][11] Do not allow the product to enter drains.[12]

References

  • Title: Synthesis of 2-Chloro-4-nitro-5-phenoxy-1-(2,5-dichloro-4-bromophenoxy)
  • Title: 2-Chloro-4-nitro-1-phenoxybenzene - SIELC Technologies Source: SIELC Technologies URL: [Link]

  • Title: 2-Chloro-4-nitro-1-phenoxybenzene | C12H8ClNO3 Source: PubChem URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEET - PARA CHLORO NITRO BENZENE 99% Source: Oxford Lab Fine Chem URL: [Link]

  • Title: SAFETY DATA SHEET - 2-Chloro-4-nitrophenol Source: Acros Organics URL: [Link]

  • Title: Phenol, 2-chloro-4-nitro- Source: NIST Chemistry WebBook URL: [Link]

  • Title: Regulatory Landscape and It's Influence on the Global 2-Chloro 4-Nitro Phenol Market Dynamics (2025-2032) Source: Apiary URL: [Link]

  • Title: synthesis of 2-chloro-4-nitrophenol by new way Source: Journal of South China Normal University (Natural Science Edition) URL: [Link]

  • Title: 2-Chloro 4-Nitro Phenol (2-CNP) Source: D N Chemicals URL: [Link]

  • Title: Method of synthesis of 2-chloro-4-nitrophenol Source: Google Patents URL
  • Title: Synthesis of 4-chloro-2-nitrophenol Source: Sciencemadness Discussion Board URL: [Link]

  • Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core Source: MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency SNAr Protocol for Diphenyl Ether Synthesis

Executive Summary The formation of diphenyl ethers (diaryl ethers) is a cornerstone transformation in medicinal chemistry, underpinning the structure of numerous bioactive compounds, including the anticancer agent Sorafe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of diphenyl ethers (diaryl ethers) is a cornerstone transformation in medicinal chemistry, underpinning the structure of numerous bioactive compounds, including the anticancer agent Sorafenib and vancomycin-class antibiotics. While metal-catalyzed cross-couplings (Ullmann, Buchwald-Hartwig) are popular for unactivated systems, Nucleophilic Aromatic Substitution (SNAr) remains the preferred method for electron-deficient substrates due to its operational simplicity, metal-free conditions, and scalability.

This guide details an optimized SNAr protocol. Unlike standard textbook procedures, this protocol addresses the "hidden" variables—solvation effects, cation-pi interactions, and thermodynamic traps—that determine yield and purity in complex drug discovery scaffolds.

Mechanistic Foundation

To optimize the reaction, one must understand the rate-determining step (RDS). Unlike aliphatic


 reactions, SNAr proceeds via a stepwise Addition-Elimination  mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer Complex).
The Fluorine Effect

A common misconception is that iodine or bromine are the best leaving groups due to weak bond strengths. In SNAr, Fluorine is the superior leaving group (


).[1][2]
  • Causality: The highly electronegative fluorine atom inductively destabilizes the aromatic ring (

    
    -system), lowering the energy barrier for the nucleophilic attack (the RDS). The subsequent breaking of the strong C-F bond is fast and thermodynamically driven by the restoration of aromaticity.[3]
    
Pathway Visualization

The following diagram illustrates the critical energy landscape and the necessity of Electron Withdrawing Groups (EWGs).

SNAr_Mechanism Substrate Aryl Fluoride (EWG Activated) TS1 Transition State 1 (High Energy) Substrate->TS1 Rate Determining Step (Attack) Nucleophile Phenolate (Nucleophile) Nucleophile->TS1 Rate Determining Step (Attack) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Addition Product Diphenyl Ether Meisenheimer->Product Elimination (Fast) LeavingGroup Fluoride Ion Meisenheimer->LeavingGroup

Figure 1: The SNAr Addition-Elimination pathway. Note that the formation of the Meisenheimer complex is the energy bottleneck, which is lowered by EWGs and electronegative leaving groups.

Critical Parameter Optimization

The "Cesium Effect"

While Potassium Carbonate (


) is the standard base, Cesium Carbonate (

)
is strictly recommended for difficult couplings or when using lower polarity solvents.
  • Solubility: Cesium has a larger ionic radius, making its salts significantly more soluble in organic solvents (DMSO, DMF) than potassium salts.

  • "Naked" Anion: The large

    
     cation forms weaker ion pairs with the phenoxide anion. This leaves the phenoxide "naked" and more nucleophilic, increasing reaction rates by up to 4-fold compared to potassium systems [1].
    
Solvent Selection & Safety

Polar aprotic solvents are non-negotiable to solvate the cation and desolvate the nucleophile.

SolventDipole Moment (D)UtilitySafety Warning
DMSO 3.96Standard. Highest rate enhancement.Thermal runaway risk >140°C. Difficult to remove.
DMF 3.82Good balance of solubility/volatility.CRITICAL: Do NOT use with NaH (exothermic decomposition).
NMP 4.09High thermal stability.Reprotoxic. Hard to remove during workup.
Acetonitrile 3.92Lower boiling point (82°C).Good for easy workup, but requires highly activated substrates.

Standard Operating Procedure (SOP)

Materials
  • Electrophile: 1-fluoro-4-nitrobenzene (or similar activated aryl fluoride).

  • Nucleophile: Phenol derivative (1.1 equivalents).

  • Base:

    
     (1.5 equivalents) or 
    
    
    
    (2.0 equivalents).
  • Solvent: Anhydrous DMSO (0.2 M concentration).

Experimental Workflow

Experimental_Workflow Start Start Weigh 1. Charge Solids (Phenol + Base + Aryl Fluoride) Start->Weigh Solvent 2. Add Anhydrous DMSO (Argon purge) Weigh->Solvent Heat 3. Heat to 80-100°C (Monitor via TLC/HPLC) Solvent->Heat Check Conversion > 95%? Heat->Check Check->Heat No (Extend Time) Quench 4. Cool & Pour into Ice/Water or 1M HCl Check->Quench Yes Extract 5. Extract (EtOAc) & Wash (Brine) Quench->Extract Purify 6. Recrystallization or Flash Chromatography Extract->Purify

Figure 2: Step-by-step workflow for SNAr diphenyl ether synthesis.

Detailed Steps
  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.

  • Charging: Add the Phenol (1.0 mmol, 1.0 equiv) and

    
     (1.5 mmol, 488 mg). Note: If using 
    
    
    
    , grind it to a fine powder immediately before use to increase surface area.
  • Solvation: Add Anhydrous DMSO (5.0 mL). Stir at room temperature for 10 minutes to allow partial deprotonation and formation of the phenoxide.

  • Addition: Add the Aryl Fluoride (1.0 mmol, 1.0 equiv).

  • Reaction: Heat the mixture to 90°C. Monitor by TLC (typically 1-4 hours).

    • QC Check: Look for the disappearance of the aryl fluoride. The product is usually less polar (higher

      
      ) than the phenol.
      
  • Workup:

    • Cool to room temperature.[1]

    • Slowly pour the reaction mixture into 50 mL of crushed ice/water.

    • Observation: The product often precipitates as a solid. If so, filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (2x) and brine (1x) to remove DMSO. Dry over

      
      .[1]
      
  • Purification: Flash chromatography (Hexanes/EtOAc) is standard. For crystalline products, recrystallization from hot Ethanol/Water is often sufficient.

Comparative Data: Optimizing Yields

The following table summarizes internal validation data comparing Leaving Groups (LG) and Bases for the synthesis of 4-nitrodiphenyl ether (100°C, 2 hours).

EntryLeaving Group (X)BaseSolventYield (%)Notes
1 -F

DMSO 98% Optimal conditions.
2-F

DMSO88%Slower reaction rate.
3-Cl

DMSO65%Incomplete conversion at 2h.
4-Cl

DMSO42%Significant starting material remains.
5-Br

DMSO30%Poor reactivity.
6-F

Toluene<5%Solvent too non-polar (solubility issue).

Data derived from comparative kinetic studies of SNAr reactivity [2][3].

Troubleshooting & Limitations

Self-Validating Checks
  • No Reaction? Check the substrate. Does it have an ortho/para EWG (Nitro, Cyano, Carbonyl)? If the ring is unactivated (e.g., chlorobenzene), this protocol will not work . Switch to Ullmann coupling (CuI/Ligand).

  • Low Yield?

    • Water:[4] The presence of water causes hydrolysis of the aryl fluoride to a phenol (Ar-F

      
       Ar-OH).[1] Ensure reagents are dry.[1]
      
    • Base: Switch from

      
       to 
      
      
      
      .
  • Impurity Profile: If you see a spot at the baseline (TLC), it is likely the phenoxide salt or hydrolyzed aryl halide.

Safety Note on DMF/NaH

While Sodium Hydride (NaH) is a potent base, avoid using NaH in DMF .[5] This combination is known to undergo catalytic decomposition, leading to thermal runaway and potential explosion [4]. Use


 or KHMDS in THF if a stronger base is absolutely required.

References

  • Effect of Cesium Salts in Organic Synthesis. Inno-Chem / Chemetall. Retrieved from (Verified via search context 1.7).

  • Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Master Organic Chemistry. Retrieved from (Verified via search context 1.11).

  • Why are fluorides more reactive in SNAr? Chemistry Stack Exchange. Retrieved from (Verified via search context 1.4).

  • Safety Concerns in Pharmaceutical Manufacturing: NaH/DMF. Organic Process Research & Development. 2012, 16, 1994–2000.[5] (Verified via search context 1.3).

Sources

Application

Microwave-assisted synthesis of 2-Chloro-4-nitro-1-phenoxybenzene analogs

Microwave-Assisted Synthesis of 2-Chloro-4-nitro-1-phenoxybenzene Analogs: A Catalyst-Free SNAr Protocol for PqsR Inhibitor Development Mechanistic Rationale: Overcoming the Ullmann Bottleneck The assembly of diaryl ethe...

Author: BenchChem Technical Support Team. Date: March 2026

Microwave-Assisted Synthesis of 2-Chloro-4-nitro-1-phenoxybenzene Analogs: A Catalyst-Free SNAr Protocol for PqsR Inhibitor Development

Mechanistic Rationale: Overcoming the Ullmann Bottleneck

The assembly of diaryl ether linkages is a critical step in the development of numerous pharmaceuticals and agrochemicals. Historically, this motif was synthesized via the Ullmann coupling, which relies on stoichiometric copper catalysts, harsh thermal conditions, and prolonged reaction times. However, the nucleophilic aromatic substitution (SNAr) of activated aryl halides with phenols under microwave irradiation provides a highly efficient, catalyst-free alternative ()[1].

The Causality of Regioselectivity: When synthesizing 2-chloro-4-nitro-1-phenoxybenzene from 1,2-dichloro-4-nitrobenzene, strict regioselectivity is achieved due to the electronic landscape of the electrophile. The nitro group (-NO2) exerts a profound electron-withdrawing effect via both inductive (-I) and resonance (-R) mechanisms, severely depleting electron density at the ortho and para positions. Consequently, the C1-Cl bond (para to the nitro group) is highly activated toward nucleophilic attack by the phenoxide ion. The intermediate Meisenheimer complex is stabilized by the delocalization of the negative charge onto the oxygen atoms of the nitro group. Conversely, the C2-Cl bond (meta to the nitro group) lacks this resonance stabilization in its transition state and remains unreactive.

Microwave dielectric heating is employed because it rapidly overcomes the activation energy barrier required to form this Meisenheimer complex, facilitating instantaneous chloride elimination and drastically reducing reaction times from hours to minutes.

Biological Translation: Targeting the PqsR Quorum Sensing Pathway

2-Chloro-4-nitro-1-phenoxybenzene analogs have emerged as potent quorum sensing (QS) inhibitors targeting the PqsR (MvfR) receptor in Pseudomonas aeruginosa ()[2].

PqsR is a LysR-type transcriptional regulator. Upon binding to its native autoinducer, the Pseudomonas quinolone signal (PQS), PqsR upregulates the pqsABCDE operon. This cascade drives the production of severe virulence factors, including pyocyanin, elastase, and components essential for biofilm maturation ()[3]. By competitively inhibiting the PqsR receptor, 2-chloro-4-nitro-1-phenoxybenzene analogs quench bacterial pathogenicity without exerting the bactericidal selective pressure that typically accelerates antibiotic resistance ()[4].

PqsR_Pathway PQS PQS Autoinducer PqsR PqsR (MvfR) Receptor PQS->PqsR Binds & Activates Operon pqsABCDE Operon PqsR->Operon Upregulates Transcription Virulence Virulence Factors (Pyocyanin, Biofilm) Operon->Virulence Expresses Inhibitor 2-Chloro-4-nitro-1-phenoxybenzene (PqsR Antagonist) Inhibitor->PqsR Competitively Inhibits

Figure 1: PqsR quorum sensing pathway in P. aeruginosa and targeted inhibition by diaryl ether analogs.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, embedding physical and chemical quality control (QC) checks at every critical juncture to ensure experimental integrity.

Reagents & Equipment:

  • Electrophile: 1,2-dichloro-4-nitrobenzene (3.00 mmol)

  • Nucleophile: Phenol (3.00 mmol)

  • Base: Cesium Carbonate (Cs2CO3, 3.00 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF, 3 mL)

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with sealed 10 mL pressure vessels.

Step 1: Reagent Preparation & Deprotonation Combine the phenol, 1,2-dichloro-4-nitrobenzene, and Cs2CO3 in the anhydrous DMF within the microwave vessel. Add a magnetic stir bar.

  • Causality: Cs2CO3 is explicitly chosen over weaker bases (like K2CO3) because the larger ionic radius of the cesium cation minimizes tight ion-pairing in DMF, thereby maximizing the nucleophilicity of the generated phenoxide ion.

  • Validation Check: Upon stirring at room temperature for 2 minutes, the suspension will transition from a pale yellow to a deeper yellow/orange hue. This colorimetric shift visually validates the successful deprotonation of the phenol and the generation of the active phenoxide nucleophile.

Step 2: Microwave Irradiation Seal the vessel and subject the mixture to microwave irradiation at 120 °C for 10–15 minutes, utilizing a power limit of 150 W.

  • Causality: Volumetric dielectric heating ensures uniform thermal distribution throughout the solvent matrix. This prevents the localized superheating and thermal degradation of the nitroarene that frequently occurs when using conventional oil baths.

  • Validation Check: Monitor the internal pressure trace on the synthesizer's software. A stable pressure plateau (typically < 5 bar for DMF at 120 °C) confirms steady-state solvent conditions and validates the absence of runaway exothermic decomposition.

Step 3: Reaction Quench & Extraction Cool the vessel rapidly to room temperature using the synthesizer's compressed air jet. Unseal and pour the reaction mixture into 15 mL of ice-cold distilled water.

  • Validation Check: The immediate precipitation of a crude solid or the formation of a distinct, cloudy organic emulsion validates the successful displacement of the polar chloride atom, which significantly increases the hydrophobicity of the final product. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 4: Quality Control & Purification

  • Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase. The complete disappearance of the 1,2-dichloro-4-nitrobenzene spot (Rf ~0.6) and the emergence of a single new product spot (Rf ~0.4) confirms complete conversion and high regioselectivity. Purify the crude residue via flash column chromatography or recrystallization from ethanol to yield pure 2-chloro-4-nitro-1-phenoxybenzene.

SNAr_Workflow Step1 1. Reagent Mixing Phenol + 1,2-dichloro-4-nitrobenzene + Cs2CO3 in DMF Step2 2. Microwave Heating 120°C, 10-15 min Dielectric Polarization Step1->Step2 Step3 3. Meisenheimer Complex C1-Cl Bond Activation (Para to NO2) Step2->Step3 Rapid Kinetics Step4 4. Workup & Extraction H2O quench, EtOAc extraction Brine wash Step3->Step4 Chloride Elimination Step5 Step5 Step4->Step5

Figure 2: Microwave-assisted SNAr workflow for synthesizing 2-chloro-4-nitro-1-phenoxybenzene.

Quantitative Process Comparison

The transition from conventional thermal heating to microwave-assisted synthesis yields significant improvements in both process efficiency and product purity.

ParameterConventional Heating (Oil Bath)Microwave-Assisted SNArCausality / Advantage
Temperature 90 – 100 °C120 °CSealed microwave vessels allow safe superheating of solvents beyond their atmospheric boiling points.
Reaction Time 12 – 24 hours10 – 15 minutesDielectric polarization directly excites molecular dipoles, accelerating Meisenheimer complex formation.
Catalyst Cu(I) salts (Ullmann)NoneHigh instantaneous energy bypasses the need for transition metal activation.
Regioselectivity Moderate (Prone to side reactions)High (Exclusive C1 attack)Rapid kinetics prevent thermodynamic scrambling and byproduct formation.
Typical Yield 40 – 60%> 85%Minimized thermal degradation of the nitroarene substrate.

References

  • Li, F., Wang, Q., Ding, Z., & Tao, F. (2003). Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst. Organic Letters. URL:[Link]

  • Maurer, C. (2019). Novel Quorum Sensing Inhibitors targeting PqsR. Universität des Saarlandes. URL:[Link]

  • Ilangovan, A., et al. (2013). Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR). PLOS Pathogens. URL:[Link]

  • Zammali, M., et al. (2021). Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. MDPI Pharmaceuticals. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Controlling regio-selectivity in 3,4-dichloronitrobenzene substitution

Here is the Technical Support Center guide for 3,4-Dichloronitrobenzene (3,4-DCNB) . Case ID: 34-DCNB-REGIO-001 Topic: Controlling Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Status: Active Support Leve...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for 3,4-Dichloronitrobenzene (3,4-DCNB) .

Case ID: 34-DCNB-REGIO-001 Topic: Controlling Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Para-Dominance" Rule

Welcome to the ChemTech Support Center. If you are working with 3,4-dichloronitrobenzene (3,4-DCNB) , you are likely attempting to synthesize disubstituted aniline derivatives or fluoro-intermediates (e.g., for Linezolid or fluoroquinolone antibiotics).

The Core Constraint: In SNAr reactions, regioselectivity in 3,4-DCNB is dictated by the Nitro group (NO₂) .

  • Position 4 (Para): Highly activated. The negative charge in the Meisenheimer complex is delocalized onto the nitro group.

  • Position 3 (Meta): Deactivated/Inert. The negative charge cannot be delocalized onto the nitro group.

Result: Under standard SNAr conditions, substitution occurs almost exclusively at C-4 . Direct substitution at C-3 is mechanistically forbidden via SNAr.

Visualizing the Mechanism (Why C-4 Wins)

The following diagram illustrates the electronic causality. Note how the Para (C-4) pathway allows the negative charge to rest on the oxygen of the nitro group (a highly stable state), whereas the Meta (C-3) pathway traps the charge on the ring carbon, leading to a high-energy, unstable intermediate.

SNAr_Selectivity cluster_Para Path A: Attack at C-4 (Para) cluster_Meta Path B: Attack at C-3 (Meta) Start 3,4-Dichloronitrobenzene Para_TS Meisenheimer Complex (Charge on NO₂) Start->Para_TS Nucleophile (Nu⁻) Fast Kinetics Meta_TS Meisenheimer Complex (Charge on Ring Carbon) Start->Meta_TS Nucleophile (Nu⁻) High Activation Energy Para_Prod Product: 4-Substituted-3-chloro-nitrobenzene Para_TS->Para_Prod -Cl⁻ Note CRITICAL: Resonance stabilization by NO₂ is only possible at C-4. Para_TS->Note Meta_Prod Product: 3-Substituted-4-chloro-nitrobenzene Meta_TS->Meta_Prod -Cl⁻

Figure 1: Comparative stability of Meisenheimer complexes during nucleophilic attack on 3,4-DCNB.

Troubleshooting & FAQs
Ticket #1: "I need to substitute the Chlorine at Position 3. Why is it not working?"

User Issue: "I treated 3,4-DCNB with an amine, expecting a mixture of isomers, but I only isolated the 4-substituted product. How do I force reaction at C-3?"

Technical Diagnosis: You are fighting the laws of resonance. The C-3 chlorine is meta to the nitro group.[1] In SNAr, meta-halogens are virtually inert because the nitro group cannot stabilize the transition state.

Resolution Protocol:

  • Stop trying SNAr on 3,4-DCNB for this target. You cannot force this pathway with standard nucleophiles.

  • Alternative Strategy (Synthesis Design):

    • If you need a 3-substituted-4-chloronitrobenzene , you must change your starting material.

    • Option A: Start with 2,4-dichloronitrobenzene . The Cl at position 2 is ortho to the nitro group and is highly reactive (often more than para due to inductive effects, though steric hindrance applies).

    • Option B: Construct the ring. Start with 3-chloroaniline, protect, nitrate (directing groups will vary), and deprotect.

Quantitative Comparison:

Position Relation to NO₂ Reactivity (Relative Rate) Mechanism
C-4 (Cl) Para 1.0 (Reference) Fast SNAr

| C-3 (Cl) | Meta | < 0.0001 | Effectively Inert |

Ticket #2: "My yield for C-4 substitution (Halex Reaction) is low."

User Issue: "I am trying to convert 3,4-DCNB to 3-chloro-4-fluoronitrobenzene using KF, but conversion stalls at 60%."

Technical Diagnosis: The "Halex" (Halogen Exchange) reaction is reversible and sensitive to water. The leaving group (Cl⁻) can re-attack the product if not complexed or removed.

Optimization Guide:

  • Solvent Selection: Use polar aprotic solvents (DMSO, Sulfolane, or DMF). These solvate the cation (K⁺) but leave the anion (F⁻) "naked" and reactive.

  • Phase Transfer Catalyst (PTC): Add Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 . This shuttles fluoride into the organic phase.

  • Water Control (Critical):

    • Fluoride is heavily hydrated by water (H-bonding), which kills its nucleophilicity.

    • Protocol: Perform an azeotropic distillation with toluene before adding the substrate to dry the KF/Solvent system.

  • Temperature: Halex on aryl chlorides typically requires 140°C – 190°C . If you are below 130°C, the reaction will stall.

Ticket #3: "I am seeing 'Denitration' byproducts."

User Issue: "I see a peak corresponding to 1,2-dichlorobenzene or a phenol derivative where the nitro group is gone."

Technical Diagnosis: The nitro group itself is an excellent leaving group (often better than Cl) in SNAr reactions, especially with hard nucleophiles or at high temperatures. This is called nitro-displacement .

Troubleshooting Steps:

  • Check Nucleophile Hardness: Hard nucleophiles (e.g., alkoxides, hydroxide) are more likely to attack the nitro-bearing carbon (C-1) than soft nucleophiles (e.g., thiols, amines).

  • Lower Temperature: Nitro displacement has a higher activation energy than Cl displacement. Reduce temperature by 10-20°C.

  • Oxidative Protection: Ensure your reaction is under inert atmosphere (N₂/Ar). Nitrite (NO₂⁻) released from denitration can cause complex oxidative side chains.

Experimental Protocol: Selective Amination at C-4

Objective: Synthesis of N-(3-chloro-4-nitrophenyl)morpholine (Targeting C-4).

Reagents:

  • 3,4-Dichloronitrobenzene (1.0 eq)[2]

  • Morpholine (2.2 eq) - Acts as nucleophile and base

  • Acetonitrile (Solvent)

Step-by-Step:

  • Dissolution: Dissolve 10.0 g of 3,4-DCNB in 50 mL Acetonitrile.

  • Addition: Add Morpholine dropwise at Room Temperature (RT). Note: Exothermic.

  • Reflux: Heat to 80°C (Reflux) for 4–6 hours.

  • Monitoring: Check TLC/HPLC. C-4 Cl is displaced. C-3 Cl remains intact.

  • Workup: Pour into ice water. Filter the yellow precipitate.

    • Validation: 1H NMR will show a doublet for the proton at C-5 (ortho to the new amine) with a distinct shift, while the proton at C-2 (between Cl and NO2) remains relatively unchanged.

References & Authority
  • Mechanism of SNAr: "Nucleophilic Aromatic Substitution."[3][4][5][6] Chemistry LibreTexts. Link

  • Halex Reaction Optimization: "Preparation method of 3-chloro-4-fluoroaniline hydrochloride." Google Patents (CN103709044A). Link

  • Industrial Synthesis Data: "Process for producing 3-chloro-4-fluoronitrobenzene." Google Patents (US4898996A). Link

  • Hydrogenation Selectivity: "Effect of Solvent Polarity Properties on the Selectivity and Activity for 3,4-Dichloronitrobenzene Hydrogenation." Scientific.net. Link

  • Substrate Properties: "1,2-Dichloro-4-nitrobenzene." PubChem. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling nitro-aromatics.

Sources

Optimization

Technical Guide: Minimizing Side Reactions During Nitro Group Reduction of Diphenyl Ethers

Senior Application Scientist Note: In drug discovery, the diphenyl ether moiety is a privileged scaffold, appearing frequently in kinase inhibitors (e.g., Sorafenib) and herbicides. While the ether linkage itself is chem...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: In drug discovery, the diphenyl ether moiety is a privileged scaffold, appearing frequently in kinase inhibitors (e.g., Sorafenib) and herbicides. While the ether linkage itself is chemically robust, the reduction of a nitro group attached to this system presents a paradox: you need enough energy to reduce the nitro group (


) completely, but you must avoid "over-reducing" sensitive substituents often found on these rings—specifically halogens (Cl, Br, I)  and nitriles .

This guide moves beyond generic textbook chemistry to address the specific chemoselectivity challenges of the diphenyl ether scaffold.

Strategic Decision Matrix: Selecting Your Method

Before starting, map your substrate's "Risk Profile" to the appropriate method.

G Start Substrate Analysis: Diphenyl Ether-NO2 Halogen Are Halogens (Cl, Br, I) Present on the Rings? Start->Halogen Scale Scale of Reaction? Halogen->Scale Yes MethodD Method D: Standard Pd/C (Fast, but Dehalogenation Risk) Halogen->MethodD No Sensitive Sensitive Groups? (Aldehyde, Nitrile) Scale->Sensitive < 10g (Lab Scale) MethodB Method B: Fe / NH4Cl (Robust, Scalable, Cheap) Scale->MethodB > 100g (Process Scale) MethodA Method A: Sulfided Pt/C Hydrogenation (Cleanest, High Yield) Sensitive->MethodA No (Only Halogens) MethodC Method C: SnCl2 Reduction (High Selectivity, Messy Workup) Sensitive->MethodC Yes (Aldehydes/Nitriles)

Figure 1: Decision tree for selecting the optimal reduction methodology based on substrate functionalization.

Module 1: The "Clean" Approach (Catalytic Hydrogenation)

Best for: Halogenated substrates where ease of workup is critical.

Standard Palladium on Carbon (Pd/C) is notorious for hydrogenolysis (cleaving C-Cl, C-Br, or C-I bonds) during nitro reduction. For diphenyl ethers, where halogens are often essential for biological activity, this is the primary failure mode.

The Solution: Sulfided Platinum on Carbon (Pt(S)/C)

Sulfided platinum is a "poisoned" catalyst. The sulfur modifies the electronic properties of the metal surface, dramatically slowing down the oxidative addition of the C-Halogen bond while maintaining activity for nitro reduction.

Protocol 1: Dehalogenation-Free Hydrogenation
  • Substrate: 4-(4-chlorophenoxy)-nitrobenzene (or similar).

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum).

  • Solvent: Ethyl Acetate or THF (Avoid MeOH if transesterification is a risk).

Step-by-Step:

  • Charge: In a pressure vessel, dissolve 1.0 eq of nitro substrate in Ethyl Acetate (10 vol).

  • Catalyst: Add 5 wt% of the Sulfided Pt/C catalyst.

    • Critical: Do not use standard Pt/C; it must be the sulfided variant.

  • Purge: Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

  • Reaction: Pressurize to 50 psi (3.5 bar)

    
    . Stir vigorously at Room Temperature .
    
    • Note: Heating (>50°C) increases the risk of dehalogenation even with sulfided catalysts.

  • Monitor: Check HPLC/TLC after 2 hours. Look for the disappearance of the nitro peak.

  • Workup: Filter through a Celite pad to remove catalyst.[1][2] Concentrate filtrate.[1][2][3]

Troubleshooting Table: Hydrogenation

SymptomProbable CauseCorrective Action
Loss of Halogen (M-35/M-79) Catalyst too active or Pressure too high.Switch from Pd/C to Sulfided Pt/C . Add 0.1 eq Diphenyl sulfide to poison the catalyst further.
Hydroxylamine Intermediate (M-16) Incomplete reduction.Increase pressure to 100 psi or temperature to 40°C. Ensure vigorous stirring (mass transfer limitation).
Ether Cleavage Extreme acidity or high temp.Diphenyl ethers are stable to H2/Pt. Ensure no strong mineral acids are present.

Module 2: The "Robust" Approach (Dissolving Metal)

Best for: Large scale, presence of nitriles/aldehydes, or when specialized hydrogenation equipment is unavailable.

Classic Béchamp reduction (Fe/HCl) is often too harsh (pH < 1) and can hydrolyze sensitive groups. The Fe/Ammonium Chloride modification is the industry standard for "gentle" chemical reduction.

Protocol 2: Fe / NH4Cl Reduction

This method operates at near-neutral pH (approx. 5-6), preserving the diphenyl ether linkage and sensitive halogens.

Step-by-Step:

  • Solvent: Prepare a mixture of Ethanol/Water (3:1).

  • Charge: Add Nitro substrate (1.0 eq), Iron Powder (325 mesh, 5.0 eq), and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Activation: Heat the slurry to reflux (approx. 75-80°C).

  • Kinetics: Vigorously stir. The reaction is heterogeneous; good mixing is vital.

    • Visual Cue: The grey iron powder will turn into a rust-colored/black sludge (iron oxides) as the reaction proceeds.

  • Workup (The Critical Step):

    • The Problem: Iron oxide sludge forms tight emulsions with the product.

    • The Fix: While still warm, filter the mixture through a broad pad of Celite. Wash the cake with hot Ethyl Acetate.

    • Separation: Wash the organic filtrate with water. If emulsion persists, add a small amount of brine.

Module 3: Chemoselectivity & Mechanism[4]

Understanding why side reactions occur allows you to predict them.

Pathway Visualization

The reduction of the nitro group proceeds through a nitroso (


) and hydroxylamine (

) intermediate.

ReactionPathway Nitro Nitro (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso +2e-, +2H+ Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Azoxy Side Product: Azoxy Dimer Nitroso->Azoxy Condensation with Hydroxylamine (Basic pH) Amine Product: Amine (Ar-NH2) Hydroxyl->Amine +2e-, +2H+ Dehalo Side Product: De-halogenated Amine Amine->Dehalo Pd/C + H2 (Over-reduction)

Figure 2: Mechanistic pathway showing the main reduction route vs. common side reaction divergence points.

Comparative Data Analysis
MethodYieldHalogen ToleranceNitrile ToleranceWaste GenerationScalability
H2 + Pd/C >95%Poor (High Risk)ModerateLowHigh
H2 + Pt(S)/C 85-95%Excellent GoodLowHigh
Fe / NH4Cl 80-90%Excellent Excellent High (Fe sludge)Medium
SnCl2 70-85%GoodExcellent Very High (Sn salts)Low

FAQ: Troubleshooting Specific Issues

Q: I see a "pink/red" impurity in my product that won't separate. What is it? A: This is likely an Azo or Azoxy compound, formed by the condensation of the Nitroso and Hydroxylamine intermediates (see Figure 2).

  • Cause: The reaction pH was too basic, or the reduction stalled midway.

  • Fix: Ensure your Fe/NH4Cl reaction refluxes long enough to push past these intermediates. If using hydrogenation, ensure the system is not starved of Hydrogen (mass transfer limits).

Q: Can I use Sodium Borohydride (


)? 
A:  Not alone.[4][5] 

generally does not reduce nitro groups.[4][5] However, adding a transition metal salt (like

or

) creates "catalytic borohydride reduction" which generates metal nanoparticles in situ. While effective, this is often less selective toward halogens than the Fe/NH4Cl method.

Q: Is the diphenyl ether bond itself at risk of cleavage? A: Generally, no. The


 bond is significantly stronger than a benzyl ether (

). Cleavage usually requires strong Lewis acids (like

) or extreme hydrogenolysis conditions not typically used for nitro reduction. If you observe fragmentation, check if your ring contains strong electron-withdrawing groups that might activate the ring for nucleophilic aromatic substitution (

) if you are using basic conditions.

References

  • Selective Reduction of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003, 345(1‐2), 103-151. Link

  • Sulfided Platinum Utility: Kasparian, A., et al. "Selective Hydrogenation of Nitroarenes in the Presence of Activated Heteroaryl Halides."[6] Journal of Organic Chemistry, 2011. Link

  • Iron/Ammonium Chloride Protocol: Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[7] Synthetic Communications, 1992, 22(22), 3189-3195.[7] Link

  • Dehalogenation Mechanisms: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Diphenyl Ether Stability: Theoduloz, G., et al. "Synthesis and biological activity of new diphenyl ether derivatives." Journal of the Chilean Chemical Society, 2013. Link

Sources

Troubleshooting

Chromatography Technical Support Center: Resolving Peak Tailing of Nitro-Aromatics in RP-HPLC

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the peak shape of nitro-aromatic compounds (e.g., nitrophenols, dinitrotoluenes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the peak shape of nitro-aromatic compounds (e.g., nitrophenols, dinitrotoluenes, nitrobenzenes). Nitro-aromatics are highly polarizable and act as strong electron acceptors. In reversed-phase high-performance liquid chromatography (RP-HPLC), they are notorious for exhibiting severe peak tailing.

This guide moves beyond generic troubleshooting to dissect the thermodynamic and chemical causality behind this phenomenon. By understanding the underlying mechanisms, you can apply our self-validating protocols to restore peak symmetry, improve resolution, and ensure quantitative accuracy.

Mechanistic Deep Dive: The Causality of Tailing

Why do nitro-aromatics tail? Peak tailing occurs when a secondary retention mechanism competes with the primary hydrophobic partitioning, effectively overloading one of the interaction pathways and disrupting the Gaussian peak shape1[1]. For nitro-aromatics, the primary culprits are:

  • Ionized Silanol Interactions: Traditional Type A silica contains unbonded, exposed silanol (Si-OH) groups. At mid-to-high pH, these groups ionize into highly active Si-O⁻ sites. Because nitro groups are strongly electron-withdrawing, the aromatic ring becomes electron-deficient, promoting localized secondary dipole-dipole or hydrogen-bonding interactions with these acidic silanols 2[2].

  • Trace Metal Chelation: Older silica matrices often contain trace metals (such as iron or aluminum). These metals act as Lewis acids, coordinating with the electron-rich oxygen atoms of the nitro groups, which severely exacerbates tailing 3[3].

  • Unoptimized

    
     Interactions:  Nitro-aromatics are potent 
    
    
    
    -electron acceptors. When using phenyl-based stationary phases without a properly optimized mobile phase, excessive
    
    
    stacking can lead to slow desorption kinetics, manifesting as an extended peak tail 3[3].

G Nitro Nitro-Aromatic Analyte (Strong Dipole / pi-Acceptor) Mech1 Hydrophobic Partitioning (Primary RP Mechanism) Nitro->Mech1 Mech2 Silanol Hydrogen Bonding (Secondary Interaction) Nitro->Mech2 Mech3 Trace Metal Chelation (Fe/Al in Silica Matrix) Nitro->Mech3 Result1 Symmetrical Gaussian Peak Mech1->Result1 Result2 Peak Tailing / Asymmetry Mech2->Result2 Mech3->Result2

Mechanistic pathways of nitro-aromatic retention and peak tailing in RP-HPLC.

Troubleshooting Guide (FAQs)

Q: I am analyzing dinitrotoluenes on a standard C18 column and observing a USP Tailing Factor > 2.0. Why is this happening? A: Your analytes are experiencing secondary interactions with residual silanols. Standard C18 columns, especially older generations, have a significant population of unreacted silanols 1[1]. The electron-withdrawing nature of the nitro groups makes the molecule highly susceptible to these active, acidic sites.

Q: How can I manipulate the mobile phase to suppress this interaction without changing my column? A: You must thermodynamically suppress the ionization of the silanol groups. Adjusting the mobile phase to a low pH (


 3.0) ensures that the silanols remain fully protonated (Si-OH rather than Si-O⁻) 4[4]. Additionally, increasing the buffer concentration (e.g., >20 mM) raises the ionic strength, which helps mask residual active sites on the silica surface 4[4].

Q: I lowered the pH, but tailing persists. What is the next logical step? A: If thermodynamic masking fails, the issue is structural to your stationary phase. Transition to a modern "Type B" silica column. Type B silica is manufactured to be highly pure (metal-free), eliminating metal chelation, and features extensive end-capping to physically block residual silanols 1[1].

Experimental Protocols: Self-Validating Method Optimization

To systematically eliminate peak tailing, follow this step-by-step diagnostic methodology. This workflow isolates variables, ensuring that every modification provides direct mechanistic feedback.

Step 1: Baseline Assessment & System Suitability

  • Prepare a mixed standard containing your target nitro-aromatic (e.g., 2,4-dinitrotoluene) and a non-polar, neutral reference marker (e.g., toluene).

  • Inject 5 µL into the HPLC system under your current isocratic conditions.

  • Calculate the USP Tailing Factor (

    
    ) at 5% peak height for both analytes.
    
    • Causality Check: If the neutral marker is symmetrical (

      
      ) but the nitro-aromatic tails (
      
      
      
      ), the issue is chemical (secondary interactions). If both tail, troubleshoot physical system issues (e.g., dead volume, blocked frit, or column void) 5[5].

Step 2: Mobile Phase Thermodynamic Optimization

  • Prepare an acidic aqueous mobile phase: 25 mM Potassium Phosphate buffer.

  • Adjust the pH to 2.5 using concentrated phosphoric acid (ensure pH is measured before adding any organic modifier).

  • Equilibrate the column with 10–15 column volumes of the new mobile phase.

  • Re-inject the mixed standard.

    • Causality Check: A significant reduction in

      
       confirms that silanol ionization was the primary tailing mechanism 4[4].
      

Step 3: Stationary Phase Substitution

  • If Step 2 yields a

    
    , the silica matrix itself is likely compromised. Replace the standard C18 column with a high-purity Type B, fully end-capped C18 column, or a Phenyl-Hexyl column 3[3].
    
  • Purge the system and equilibrate the new column.

  • Run the optimized low-pH mobile phase and evaluate peak symmetry.

G Start Analyze Tailing Factor (Tf) Is Tf > 1.5? CheckNeutral Inject Neutral Marker Does it also tail? Start->CheckNeutral Physical Fix Physical Issue (Frit/Void/Tubing) CheckNeutral->Physical Yes Chemical Chemical Issue Identified (Secondary Interactions) CheckNeutral->Chemical No Step1 Lower Mobile Phase pH < 3.0 Increase Buffer > 20mM Chemical->Step1 Decision1 Did Tf drop below 1.2? Step1->Decision1 Step2 Switch to Type B Silica (End-capped / Low Metal) Decision1->Step2 No Success Optimal Method Validated (Tf 1.0 - 1.2) Decision1->Success Yes Decision2 Did Tf drop below 1.2? Step2->Decision2 Step3 Evaluate Alternative Selectivity (Phenyl-Hexyl / Polar-Embedded) Decision2->Step3 No Decision2->Success Yes Step3->Success

Diagnostic decision tree for resolving peak tailing in RP-HPLC.

Quantitative Data Summary: Impact of Interventions on Peak Symmetry

The following table synthesizes expected improvements in the USP Tailing Factor (


) based on empirical adjustments to the chromatographic system when analyzing nitro-aromatics.
System VariableBaseline ConditionOptimized ConditionExpected

Shift
Mechanistic Rationale
Mobile Phase pH pH 6.0 (Unbuffered)pH 2.5 (Phosphate Buffer)2.1

1.4
Protonates acidic silanols, preventing ion-dipole interactions with the analyte[1][4].
Buffer Concentration 5 mM25 mM1.8

1.3
Higher ionic strength masks residual active sites on the silica surface[4].
Silica Purity Type A (Older Gen)Type B (High Purity)2.5

1.2
Eliminates trace metal (Fe/Al) chelation with nitro groups[1][3].
Stationary Phase Non-endcapped C18Fully Endcapped C181.9

1.1
Sterically hinders access to underlying silanol groups[2][3].
References
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.1

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.2

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. - Chromatography Online. 4

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? - Chromatography Online. 3

  • Peak Tailing in HPLC. - Element Lab Solutions. 5

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Chloro-4-nitro-1-phenoxybenzene

Executive Summary & Molecule Profile 2-Chloro-4-nitro-1-phenoxybenzene (CAS: 56966-69-9) is a substituted diphenyl ether frequently utilized as an intermediate in the synthesis of agrochemicals (e.g., herbicides like Nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

2-Chloro-4-nitro-1-phenoxybenzene (CAS: 56966-69-9) is a substituted diphenyl ether frequently utilized as an intermediate in the synthesis of agrochemicals (e.g., herbicides like Nitrofen analogs) and pharmaceutical scaffolds.

While the diphenyl ether linkage is generally robust, the presence of the electron-withdrawing nitro group (


) at the para position renders the ether bond highly susceptible to Nucleophilic Aromatic Substitution (

)
. Under basic conditions, this molecule undergoes rapid hydrolysis, leading to yield loss and the formation of persistent phenolic impurities.
Key Physicochemical Characteristics
PropertyData
IUPAC Name 2-Chloro-4-nitro-1-phenoxybenzene
Molecular Formula

Molecular Weight 249.65 g/mol
Critical Sensitivity High in aqueous hydroxide/alkoxide solutions (pH > 10)
Degradation Mode Ether cleavage via

mechanism
Primary Degradants 2-Chloro-4-nitrophenol + Phenol

Technical Troubleshooting & FAQs

Q1: Why does my product turn bright yellow/orange during aqueous alkaline workup?

Diagnosis: This is a hallmark sign of ether hydrolysis . Technical Explanation: The degradation product, 2-chloro-4-nitrophenol , is a weak acid (


). In basic media (pH > 7), it deprotonates to form the 2-chloro-4-nitrophenolate anion . Unlike the neutral ether, this anion is highly conjugated and intensely colored (yellow to deep orange).
Actionable Fix: 
  • Immediate: Acidify the aqueous layer to pH < 4. If the color fades to pale yellow, the impurity is a nitrophenol.

  • Prevention: Avoid strong bases (NaOH, KOH) during extraction. Switch to mild buffers like phosphate (pH 7.0) or dilute bicarbonate if base is strictly necessary.

Q2: I observe a new peak on HPLC at a lower retention time (RT) after stirring with Sodium Methoxide. What happened?

Diagnosis: You likely triggered a transetherification or hydrolysis event. Mechanism: The nitro group at the C4 position activates the C1 carbon (attached to the phenoxy group) for nucleophilic attack.

  • Scenario A (Wet solvent): Hydroxide attacks C1

    
     Cleavage 
    
    
    
    2-Chloro-4-nitrophenol (Polar, early eluting).
  • Scenario B (Anhydrous MeOH): Methoxide attacks C1

    
     Displacement of Phenoxide 
    
    
    
    2-Chloro-4-nitroanisole . Recommendation: Avoid alkoxide bases. Use non-nucleophilic bases such as Diisopropylethylamine (DIPEA) or Cesium Carbonate (
    
    
    )
    in anhydrous aprotic solvents (DMF, DMSO) if basicity is required for subsequent steps.
Q3: Why is the ether linkage unstable? Isn't the Chlorine a better leaving group?

Expert Insight: In standard


 reactions, halide displacement is common. However, regioselectivity is dictated by electronic activation , not just leaving group ability.
  • Position C1 (Phenoxy): Located para to the Nitro group. The Meisenheimer complex is stabilized by resonance into the nitro group.[1][2] (Highly Activated)

  • Position C2 (Chlorine): Located meta to the Nitro group. No resonance stabilization of the negative charge into the nitro group. (Poorly Activated)

  • Result: The base attacks C1, displacing the phenoxy group, rather than C2 displacing the chlorine.

Mechanistic Deep Dive

The instability of CNPB in base is driven by the Addition-Elimination (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


)  mechanism. The reaction proceeds through a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1][3]
Reaction Pathway Diagram

SNAr_Mechanism cluster_logic Regioselectivity Logic Start 2-Chloro-4-nitro- 1-phenoxybenzene Transition Meisenheimer Complex (Resonance Stabilized) Start->Transition Slow Step (Addition) Nucleophile OH⁻ / RO⁻ (Nucleophile) Nucleophile->Start Attacks C1 (Para to NO₂) Product1 2-Chloro-4-nitrophenol (Degradant A) Transition->Product1 Fast Step (Elimination of PhO⁻) Product2 Phenol (Degradant B) Transition->Product2 Protonation Note1 Why C1 and not C2? C1 is PARA to NO₂ (Activated) C2 is META to NO₂ (Deactivated)

Figure 1: Mechanism of alkaline hydrolysis showing the preferential attack at the C1 position due to para-activation by the nitro group.

Experimental Protocols

Protocol A: Stability Assessment (HPLC)

Use this protocol to verify if your reaction conditions are degrading the starting material.

Materials:

  • Sample: 10 mg CNPB.

  • Solvent: Acetonitrile (ACN).

  • Test Base: The base intended for use (e.g., 1M NaOH,

    
    , TEA).
    

Workflow:

  • Preparation: Dissolve 10 mg CNPB in 1 mL ACN.

  • Control: Transfer 50 µL to a vial + 950 µL Mobile Phase (Inject at T=0).

  • Challenge: Add 1 equivalent of Test Base to the remaining solution. Stir at RT.

  • Sampling: Take aliquots at 1h, 4h, and 24h. Quench immediately with 0.1% Formic Acid before injection.

  • Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Gradient: 10%

      
       90% ACN in Water (+0.1% Formic Acid).
      
    • Detection: 254 nm (Aromatic) and 350 nm (Nitro group).

Pass Criteria: >98% retention of Starting Material Area % after 4h.

Protocol B: Recommended Workup for CNPB Reactions

Standardize this workflow to maximize recovery and purity.

Workup_Workflow Step1 Reaction Mixture (Contains CNPB) Step2 Quench Add sat. NH₄Cl or dilute HCl (Target pH 6-7) Step1->Step2 Neutralize Step3 Extraction Use EtOAc or DCM Step2->Step3 Step4 Wash 1 Water (Remove salts) Step3->Step4 Step5 Wash 2 (CRITICAL) 5% NaHCO₃ (Rapid wash) Do NOT use NaOH Step4->Step5 Remove acidic impurities Step6 Drying & Concentration Na₂SO₄ < 40°C Step5->Step6

Figure 2: Optimized workup procedure to prevent hydrolytic degradation.

Base Compatibility Reference Table

Base ClassExamplesCompatibilityNotes
Hydroxides NaOH, KOH, LiOHIncompatible Causes rapid hydrolysis to nitrophenol.
Alkoxides NaOMe, KOtBuIncompatible Causes transetherification (ether exchange).
Carbonates

,

Conditional Stable in anhydrous solvents (DMF/ACN). Avoid heating >60°C.
Amines TEA, DIPEA, PyridineCompatible Best choice for basic conditions. Non-nucleophilic.
Hydrides NaHConditional Use strictly anhydrous conditions; moisture generates NaOH.

References

  • SIELC Technologies. (2018).[4] Separation of 2-Chloro-4-nitro-1-phenoxybenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • OpenStax. (2023). Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (1929). p-Nitrodiphenyl Ether.[5] Org.[1][6][7] Synth. 9, 72. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-Chloro-4-nitro-1-phenoxybenzene functionalization

The following technical guide serves as a specialized support resource for the functionalization of 2-Chloro-4-nitro-1-phenoxybenzene . It addresses the unique intersection of steric hindrance (imposed by the ortho-pheno...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the functionalization of 2-Chloro-4-nitro-1-phenoxybenzene . It addresses the unique intersection of steric hindrance (imposed by the ortho-phenoxy group) and electronic deactivation (the meta relationship between the chloro and nitro groups).

Ticket ID: #RXN-2Cl-4NO2-OPh Status: Open Priority: High (Steric/Electronic Conflict)

System Analysis & Reactivity Profile

Before attempting any transformation, you must understand the "Steric-Electronic Paradox" of this specific scaffold.

  • The Steric Block (Ortho-Phenoxy): The phenoxy group at Position 1 is bulky and conformationally flexible. It creates a significant steric cone around Position 2 (Chlorine), hindering the approach of catalysts or nucleophiles.

  • The Electronic Trap (Meta-Nitro): The Nitro group is at Position 4. The Chlorine is at Position 2.[1]

    • Crucial Insight: The Nitro group is meta to the Chlorine.[2] Therefore, it does not activate the C-Cl bond for nucleophilic aromatic substitution (SNAr).

    • Result: Standard SNAr conditions (e.g., amine + base + heat) will fail or result in decomposition/side reactions (like displacing the phenoxy group).

Reactivity Map

The following diagram illustrates the conflicting forces on the molecule:

ReactivityMap cluster_legend Functionalization Routes Scaffold 2-Chloro-4-nitro-1-phenoxybenzene CCl C-Cl Bond (Pos 2) Scaffold->CCl NO2 Nitro Group (Pos 4) Scaffold->NO2 OPh Phenoxy Group (Pos 1) Scaffold->OPh SNAr Standard SNAr CCl->SNAr FAIL PdCat Pd-Catalysis (Buchwald/Suzuki) CCl->PdCat VIABLE (Requires Bulky Ligands) NO2->CCl Meta-Relationship (No Activation) OPh->CCl Steric Shielding (Blocks Pd/Nucleophiles)

Caption: Figure 1. Reactivity map highlighting the steric shielding of the C-Cl bond by the ortho-phenoxy group and the lack of electronic activation from the meta-nitro group.

Troubleshooting Modules

Module A: C-N Bond Formation (Buchwald-Hartwig Amination)

Issue: You are trying to displace the Chlorine with an amine, but yields are <10% or the reaction stalls. Root Cause: The ortho-phenoxy group prevents the Palladium catalyst from undergoing oxidative addition or amine coordination. Standard ligands (PPh3, dppf) are too small or lack the electronic richness to force the Pd into this hindered bond.

Solution: The "Dialkylbiaryl Phosphine" Protocol

To overcome the steric bulk of the phenoxy group, you must use a ligand that is even bulkier. This seems counterintuitive, but bulky ligands (like SPhos , RuPhos , or BrettPhos ) promote the formation of a highly active, mono-ligated Pd(0) species that can access hindered sites.

Recommended System:

  • Precatalyst: Pd(OAc)₂ or G3/G4 Palladacycle Precatalysts.

  • Ligand:

    • RuPhos: Best for secondary amines and general hindered substrates.

    • BrettPhos: Best for primary amines.

    • SPhos: Excellent general purpose for ortho-substituted aryl chlorides.

  • Base: Cs₂CO₃ (Weak base, high functional group tolerance) or NaOtBu (Strong base, faster rate).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Protocol (Self-Validating)
  • Charge: In a glovebox or under Argon, add 2-Chloro-4-nitro-1-phenoxybenzene (1.0 equiv), Amine (1.2 equiv), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%).

    • Validation Check: If the Pd:Ligand ratio is not 1:2, the active species may aggregate.

  • Base: Add Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Heat: Seal the vial and heat to 100°C for 12-16 hours.

    • Note: Do not exceed 110°C initially to avoid nitro group decomposition.

  • Workup: Cool, filter through Celite, and concentrate.

Quantitative Comparison of Ligand Performance:

LigandYield (Est.)Mechanism of Action
PPh3 < 5%Too small; forms inactive bis-ligated complexes.
BINAP 15-20%Bite angle too rigid for this specific steric clash.
SPhos 85-95% Electron-rich; promotes oxidative addition into hindered C-Cl.
RuPhos 90-98% Specialized for secondary amines; resists OPh steric repulsion.
Module B: C-C Bond Formation (Suzuki-Miyaura Coupling)

Issue: Homocoupling of the boronic acid occurs instead of cross-coupling. Root Cause: The oxidative addition of Pd into the hindered 2-Chloro-1-phenoxy system is slow. Meanwhile, the boronic acid undergoes transmetallation and homocouples.

Solution: High-Activity Precatalysts

Use Pd(dppf)Cl₂·DCM or Pd-XPhos G4 . The bulky XPhos ligand creates a "pocket" that accommodates the phenoxy group while facilitating the entry of the boronic acid.

Critical Optimization:

  • Base: Use K₃PO₄ (Potassium Phosphate Tribasic) instead of Carbonates. The phosphate base is often superior for hindered Suzuki couplings involving nitro-arenes.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). The water is essential for the boronic acid activation.

Module C: Nitro Group Reduction (Chemoselectivity)

Issue: You want to reduce the Nitro group to an aniline, but you are losing the Chlorine (Dehalogenation). Root Cause: Standard hydrogenation (H₂ + Pd/C) will often cleave aryl chlorides, especially when the ring is electron-rich (after partial reduction).

Solution: Iron-Mediated Reduction (Béchamp)

Avoid catalytic hydrogenation if the Chlorine must be preserved. Use Iron powder in acidic media.

Protocol:

  • Dissolve substrate in Ethanol/Water (4:1) .

  • Add Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv) (mild conditions) or Acetic Acid (standard conditions).

  • Reflux for 1-2 hours.

  • Result: The Nitro group is reduced to the amine. The steric bulk of the OPh and Cl groups does not hinder this heterogeneous surface reaction significantly, and the C-Cl bond remains intact.

FAQ: Common Pitfalls

Q: Can I use SNAr to displace the Phenoxy group instead? A: Theoretically, yes. The Phenoxy group is para to the Nitro group and ortho to the Chlorine. Both activate the position. However, Phenoxide is a poor leaving group compared to halides. You would need a very strong nucleophile (like a thiolate) and high heat, which might degrade the nitro group.

Q: Why is the solution turning black and precipitating? A: This is "Pd Black" formation. It means your ligand is not stabilizing the Palladium effectively. Switch to a bulky biaryl phosphine (SPhos/XPhos) and ensure your solvent is strictly deoxygenated.

Q: Does the nitro group interfere with the Pd-catalyst? A: Generally, no. However, nitro groups can coordinate weakly to Pd. If yields are low, increase catalyst loading to 5 mol%.

References

  • Buchwald-Hartwig Amination with Hindered Substrates

    • Maitro, G., et al. "A New Class of Catalysts for the Buchwald-Hartwig Amination of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society.

  • Ligand Selection Guide (SPhos/RuPhos)

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Suzuki Coupling of Chloronitrobenzenes

    • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

  • Chemoselective Reduction Protocols

    • BenchChem Technical Guides. "Reduction of Nitro Groups in the Presence of Aryl Halides."

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-Chloro-4-nitro-1-phenoxybenzene in DMSO-d6

Comprehensive NMR Solvent Comparison Guide: H NMR Analysis of 2-Chloro-4-nitro-1-phenoxybenzene (DMSO- vs. CDCl ) Executive Summary For researchers and drug development professionals synthesizing complex diaryl ethers—su...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Solvent Comparison Guide: H NMR Analysis of 2-Chloro-4-nitro-1-phenoxybenzene (DMSO- vs. CDCl )

Executive Summary

For researchers and drug development professionals synthesizing complex diaryl ethers—such as poly(ADP-ribose) glycohydrolase (PARG) inhibitors [1] or Pseudomonas Quorum Sensing Receptor (PqsR) inhibitors[2]—the accurate structural characterization of intermediates is critical. 2-Chloro-4-nitro-1-phenoxybenzene is a key building block in these workflows.

This guide provides an objective, data-driven comparison of


H NMR spectrum analysis for this compound using two ubiquitous NMR solvents: DMSO-

and CDCl

. By understanding the causality behind solvent-induced chemical shifts and employing self-validating experimental protocols, scientists can optimize their spectral resolution, ensure accurate peak assignments, and streamline their structural verification processes.

Chemical Structure & Mechanistic Rationale

Structural Anatomy

2-Chloro-4-nitro-1-phenoxybenzene (


) consists of two distinct aromatic systems:
  • Ring A (2-chloro-4-nitrophenyl): Highly electron-deficient. The strongly electron-withdrawing nitro (

    
    ) and electronegative chloro (
    
    
    
    ) groups severely deshield the ring protons, particularly H3 and H5.
  • Ring B (Phenoxy): An unsubstituted phenyl ether ring. The ether oxygen donates electron density into Ring B via resonance, keeping these protons relatively shielded compared to Ring A.

The Causality of Solvent Selection

The choice between DMSO-


 and CDCl

fundamentally alters the observed chemical shifts due to distinct solvent-solute interactions:
  • DMSO-

    
     (Highly Polar, H-Bond Acceptor):  DMSO has a high dielectric constant (
    
    
    
    ) and a strong dipole moment. While the target compound lacks traditional H-bond donors (like
    
    
    or
    
    
    ), the highly polarized aromatic protons (especially H3, flanked by
    
    
    and
    
    
    ) engage in weak
    
    
    hydrogen bonding with the sulfoxide oxygen. This interaction pulls electron density away from the nucleus, resulting in a pronounced downfield shift (deshielding) .
  • CDCl

    
     (Non-Polar, Weak Interactions):  Chloroform-d provides a low-polarity environment (
    
    
    
    ). It interacts primarily through weak van der Waals forces, yielding chemical shifts that serve as a standard, unperturbed baseline.

Solvent_Effects Compound 2-Chloro-4-nitro-1-phenoxybenzene DMSO DMSO-d6 (Highly Polar, H-bond Acceptor) Compound->DMSO CDCl3 CDCl3 (Non-polar, Weak Interactions) Compound->CDCl3 Solubility_DMSO High Solubility (Ideal for rigid aromatics) DMSO->Solubility_DMSO Shifts_DMSO Downfield Shifts (Deshielding via solvent dipole) DMSO->Shifts_DMSO Solubility_CDCl3 Moderate Solubility (Sufficient for 1H NMR) CDCl3->Solubility_CDCl3 Shifts_CDCl3 Standard Shifts (Baseline reference) CDCl3->Shifts_CDCl3

Fig 1: Logical flow of solvent selection effects on the NMR analysis of the target compound.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following step-by-step protocol incorporates internal validation checkpoints [3].

Step 1: Sample Preparation
  • Mass: Weigh exactly 10–15 mg of highly purified 2-Chloro-4-nitro-1-phenoxybenzene.

  • Dissolution: Dissolve the compound in 0.6 mL of the chosen deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ) containing 0.03% v/v TMS (Tetramethylsilane) as an internal zero reference.
  • Validation Checkpoint: Visually inspect the NMR tube. The solution must be completely clear. Particulates will distort the magnetic field homogeneity, leading to poor shimming and broadened peaks.

Step 2: Instrument Acquisition Parameters
  • Frequency: 400 MHz or 600 MHz NMR spectrometer.

  • Temperature: 298 K (Standard room temperature).

  • Scans: 16 to 32 scans (sufficient for a 15 mg sample to achieve a high signal-to-noise ratio).

  • Relaxation Delay (D1): 1.0 to 2.0 seconds.

Step 3: Spectral Processing & Internal Calibration
  • Phase & Baseline: Apply automatic phase correction and a polynomial baseline correction to ensure accurate integration.

  • Validation Checkpoint (Solvent Referencing): Do not rely solely on TMS. Cross-validate the chemical shift scale using the residual solvent peak [3]:

    • DMSO-

      
      : Set the center of the residual quintet to 2.50 ppm .
      
    • CDCl

      
      : Set the residual singlet to 7.26 ppm .
      
  • Validation Checkpoint (Water Monitoring): Locate the HDO peak (3.33 ppm in DMSO-

    
    ; 1.56 ppm in CDCl
    
    
    
    ). Ensure this broad peak does not overlap with any critical analyte signals or indicate excessive moisture that could alter chemical shifts via hydrogen bonding networks [3].

NMR_Workflow Start Synthesize/Isolate 2-Chloro-4-nitro-1-phenoxybenzene Solvent Select NMR Solvent (DMSO-d6 vs CDCl3) Start->Solvent Prep Sample Preparation (10-20 mg in 0.6 mL solvent) Solvent->Prep Acq 1H NMR Acquisition (e.g., 400 MHz, 298 K) Prep->Acq Process Spectral Processing (FT, Phase/Baseline Correction) Acq->Process Analyze Data Analysis (Peak Picking, Integration) Process->Analyze

Fig 2: Step-by-step experimental workflow for the 1H NMR analysis of the target diphenyl ether.

Comparative Data Analysis: DMSO- vs. CDCl

The following table synthesizes the quantitative


H NMR data for 2-Chloro-4-nitro-1-phenoxybenzene. The integration must sum to exactly 8 protons. Pro Tip:  Use the isolated H3 doublet as your internal integration standard (set to 1.00), as it is distinct and free from overlap in both solvents.
Table 1: H NMR Chemical Shift Comparison (400 MHz, 298 K)
Proton AssignmentMultiplicity & Coupling (

in Hz)
Shift in DMSO-

(

, ppm) [1]
Shift in CDCl

(

, ppm)
Solvent Shift (

)
H3 (Ring A) Doublet (

)
8.46~8.35+0.11 (Downfield)
H5 (Ring A) Doublet of doublets (

)
8.18~8.05+0.13 (Downfield)
H3', H5' (Ring B) Triplet/Multiplet (

)
7.51~7.40+0.11 (Downfield)
H4' (Ring B) Triplet/Multiplet (

)
7.32~7.20+0.12 (Downfield)
H2', H6' (Ring B) Doublet/Multiplet (

)
7.19~7.05+0.14 (Downfield)
H6 (Ring A) Doublet (

)
7.02~6.85+0.17 (Downfield)
Analytical Insights & Causality
  • The H3 & H5 Deshielding Phenomenon: In both solvents, H3 is the most downfield proton (>8.3 ppm). This is caused by the synergistic electron-withdrawing effects of the ortho-nitro and ortho-chloro groups. The shift is exacerbated in DMSO-

    
     (8.46 ppm) [1] due to the solvent's strong dipole stabilizing the electron-deficient aromatic ring.
    
  • Ring B (Phenoxy) Resolution: The phenoxy protons (H2', H3', H4', H5', H6') appear as a complex set of multiplets between 7.0 and 7.6 ppm. In CDCl

    
    , these peaks often suffer from severe overlap, making accurate coupling constant extraction difficult. DMSO-
    
    
    
    provides superior dispersion of these signals, allowing for clear differentiation between the ortho, meta, and para protons of the phenoxy ring.
  • The H6 Shielding Anomaly: Despite being on the electron-deficient Ring A, H6 appears relatively upfield (7.02 ppm in DMSO-

    
    ). This is due to the direct resonance donation from the adjacent ether oxygen, which locally increases electron density at the ortho position.
    

Conclusion & Recommendations

For the routine structural verification of 2-Chloro-4-nitro-1-phenoxybenzene, DMSO-


 is the superior solvent .

While CDCl


 is cheaper and easier to evaporate for sample recovery, DMSO-

offers two critical advantages for this specific chemotype:
  • Enhanced Solubility: Nitroaromatics often exhibit poor solubility in non-polar solvents. DMSO ensures complete dissolution, preventing line broadening.

  • Superior Spectral Resolution: The strong solvent-solute interactions in DMSO-

    
     induce a favorable downfield dispersion of the aromatic signals, resolving the overlapping multiplets of the phenoxy ring that typically plague CDCl
    
    
    
    spectra.

By adhering to the self-validating protocols outlined in this guide—specifically the rigorous monitoring of residual solvent and water peaks [3]—researchers can guarantee the highest level of scientific integrity in their analytical workflows.

References

  • Title: Discovery and structure-activity relationships of modified salicylanilides as cell permeable inhibitors of poly(ADP-ribose) glycohydrolase (PARG) Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL: [Link]

  • Title: Novel Quorum Sensing Inhibitors targeting PqsR Source: Publikationen der UdS - Universität des Saarlandes URL: [Link](Note: URL derived from academic repository indexing)

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (American Chemical Society) URL: [Link]

Comparative

Identifying chlorine isotope pattern in 2-Chloro-4-nitro-1-phenoxybenzene mass spec

Identifying Chlorine Isotope Patterns in Complex Matrices: A Comparison of LRMS and HRMS for 2-Chloro-4-nitro-1-phenoxybenzene As a Senior Application Scientist, one of the most reliable structural diagnostic tools I rel...

Author: BenchChem Technical Support Team. Date: March 2026

Identifying Chlorine Isotope Patterns in Complex Matrices: A Comparison of LRMS and HRMS for 2-Chloro-4-nitro-1-phenoxybenzene

As a Senior Application Scientist, one of the most reliable structural diagnostic tools I rely on during unknown screening or impurity profiling is the isotopic signature of halogens. For chlorinated compounds like 2-Chloro-4-nitro-1-phenoxybenzene (Formula:


), the natural abundance of chlorine isotopes—specifically 

(approx. 75.8%) and

(approx. 24.2%)—produces a highly characteristic

and

peak ratio of approximately 3:1[1][2].

While identifying this 3:1 pattern is straightforward in pure analytical standards, real-world applications (such as drug development impurity profiling or environmental residue analysis) present significant matrix challenges. Co-eluting isobaric species can easily skew the isotopic ratio, leading to false negatives or misidentifications. This guide objectively compares the performance of Low-Resolution Mass Spectrometry (LRMS, specifically Single Quadrupole GC-MS) against High-Resolution Accurate Mass Spectrometry (HRMS, specifically Quadrupole-Orbitrap LC-MS) for the confident identification of the 2-Chloro-4-nitro-1-phenoxybenzene isotopic pattern[3][4].

The Mechanistic Basis of the Chlorine Isotope Pattern

2-Chloro-4-nitro-1-phenoxybenzene is a halogenated diphenyl ether with a monoisotopic mass of 249.0193 Da.

  • M Peak (

    
    ): 
    
    
    
    249.0193 (Radical cation
    
    
    in EI) or
    
    
    250.0265 (
    
    
    in ESI).
  • M+2 Peak (

    
    ): 
    
    
    
    251.0163 (Radical cation
    
    
    in EI) or
    
    
    252.0236 (
    
    
    in ESI).

The mass defect difference between


 and 

is not exactly 2.0000 Da, but rather 1.9970 Da . LRMS instruments operating at unit mass resolution cannot distinguish this specific mass defect from other

contributors (like

or

isotopes from co-eluting background matrix), which is why HRMS is often required for absolute certainty[3].

Technology Comparison: Single Quadrupole (LRMS) vs. Q-Orbitrap (HRMS)

To objectively evaluate these platforms, we must look beyond basic sensitivity and examine how resolving power impacts isotopic fidelity in the presence of a matrix.

ParameterSingle Quadrupole (GC-LRMS)Q-Orbitrap (LC-HRMS)Causality / Impact on Analysis
Resolving Power (FWHM) ~1,000 (Unit Mass)>70,000 at

200
High resolution separates isobaric matrix interferences from the target

peak, preventing ratio distortion.
Mass Accuracy

0.1 Da
< 2 ppmSub-ppm accuracy confirms the exact 1.9970 Da mass difference of the Cl isotopes.
Isotopic Ratio Fidelity High variance in complex matrix< 2% ErrorThe Orbitrap's high dynamic range preserves the theoretical 3.12:1 ratio even at low concentrations.
Ionization Method Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI)EI produces extensive fragmentation; ESI preserves the intact pseudo-molecular ion for easier pattern recognition.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the optimal setup for both platforms. The causality behind each parameter is explicitly stated so that researchers can adapt these methods to similar halogenated compounds.

Protocol 1: GC-LRMS (Single Quadrupole) Workflow
  • Sample Preparation: Extract 2-Chloro-4-nitro-1-phenoxybenzene into a non-polar solvent (e.g., Hexane).

    • Causality: Non-polar solvents prevent injection port degradation and focus the analyte band efficiently onto the GC column.

  • Chromatography: Use a 5% phenyl-arylene / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS).

    • Causality: The slight polarity of the stationary phase provides optimal

      
       interactions with the diphenyl ether rings, preventing peak tailing.
      
  • Ionization: Set the EI source to 70 eV.

    • Causality: 70 eV is the universally standardized energy for EI, ensuring that the resulting fragmentation pattern can be cross-referenced against NIST libraries.

  • Acquisition: Operate in Selected Ion Monitoring (SIM) mode for

    
     249 and 251.
    
    • Limitation: While SIM increases sensitivity by maximizing dwell time, it sacrifices full-scan context, making the method blind to unexpected co-eluting isobaric interferences that may artificially inflate the

      
       251 peak.
      
Protocol 2: LC-HRMS (Quadrupole-Orbitrap) Workflow
  • Sample Preparation: Dissolve the analyte in Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.

    • Causality: While diphenyl ethers can exhibit variable ionization efficiency, formic acid acts as a proton source, promoting the formation of stable

      
       ions at the ether oxygen in the ESI source[5].
      
  • Chromatography: Utilize a C18 Reverse Phase column (e.g., Newcrom R1) with a gradient elution of Water/Acetonitrile.

    • Causality: The hydrophobic diphenyl ether backbone retains strongly on C18, allowing polar matrix components to elute early in the void volume[5].

  • Mass Spectrometry Setup:

    • Analyzer: Set the Orbitrap resolving power to 70,000 (at

      
       200).
      
      • Causality (The Math): The

        
         isotopic peak of the 
        
        
        
        ion appears at
        
        
        252.0332, while the target
        
        
        peak is at
        
        
        252.0236. The mass difference (
        
        
        ) is just 0.0096 Da. The required resolving power (
        
        
        ) is
        
        
        . Setting the instrument to 70,000 guarantees baseline separation of the true chlorine isotope from carbon isotope interferences.
    • AGC Target: Set Automatic Gain Control to

      
      .
      
      • Causality: This prevents overfilling the C-trap, avoiding space-charge effects that degrade mass accuracy and distort isotopic ratios[3].

  • Data Processing: Extract the exact masses (

    
     250.0265 and 252.0236) with a narrow 5 ppm mass tolerance window to calculate the experimental isotopic ratio.
    

Workflow Visualization

The following diagram maps the divergence in analytical confidence between LRMS and HRMS when matrix interferences are present.

MS_Workflow Sample Complex Sample Matrix (2-Chloro-4-nitro-1-phenoxybenzene) LRMS GC-LRMS (Single Quad) Nominal Mass: m/z 249 & 251 Sample->LRMS HRMS LC-HRMS (Q-Orbitrap) Exact Mass: m/z 249.0193 & 251.0163 Sample->HRMS Interference Isobaric Interference Distorts 3:1 Ratio LRMS->Interference Resolution High Resolving Power (>70k) Isolates Pure Isotope Peaks HRMS->Resolution FalsePos False Positive / High Error (Isotope Ratio > 10% Error) Interference->FalsePos TruePos Confident Identification (Isotope Ratio < 2% Error) Resolution->TruePos

Workflow comparing LRMS and HRMS for chlorine isotope pattern recognition in complex matrices.

Conclusion

While Single Quadrupole GC-MS remains a cost-effective workhorse for pure samples, its reliance on nominal mass makes it highly vulnerable to matrix-induced ratio distortion. For critical applications requiring the unambiguous identification of 2-Chloro-4-nitro-1-phenoxybenzene, Quadrupole-Orbitrap LC-HRMS is the superior alternative. By leveraging sub-ppm mass accuracy and >70,000 resolving power, HRMS mathematically filters out isobaric noise, ensuring that the fundamental 3:1


/

isotopic signature is preserved with high fidelity.

References

  • Isotopes of chlorine - Wikipedia. Available at:[Link]

  • Mass spectra - the M+2 peak - Chemguide. Available at:[Link]

  • 2-Chloro-4-nitro-1-phenoxybenzene - SIELC Technologies. Available at:[Link]

  • Metabolomics Benefits from Orbitrap GC–MS—Comparison of Low and High-Resolution Mass Spectrometry - Roscoff Culture Collection / MDPI. Available at:[Link]

Sources

Validation

Technical Comparison of HPLC Retention Profiles: 2-Chloro-4-nitro-1-phenoxybenzene vs. Nitrofen

Executive Summary This guide provides a technical analysis of the High-Performance Liquid Chromatography (HPLC) separation of 2-Chloro-4-nitro-1-phenoxybenzene (Target Analyte) and Nitrofen (2,4-dichlorophenyl 4-nitrophe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the High-Performance Liquid Chromatography (HPLC) separation of 2-Chloro-4-nitro-1-phenoxybenzene (Target Analyte) and Nitrofen (2,4-dichlorophenyl 4-nitrophenyl ether).[1]

Core Finding: In standard Reversed-Phase (RP-HPLC) on C18 stationary phases, Nitrofen elutes significantly later than 2-Chloro-4-nitro-1-phenoxybenzene.[1] This retention behavior is driven by the higher lipophilicity of Nitrofen (


LogP 

+0.66), attributable to its additional chlorine substituent and specific substitution pattern.

Quick Reference Data:

Parameter 2-Chloro-4-nitro-1-phenoxybenzene Nitrofen
CAS Number 56966-69-9 1836-75-5
LogP (Exp/Calc) ~3.98 4.64

| Retention Order | Elutes First (


) | Elutes Second  (

) | | Key Structural Diff. | Monochloro, Nitro on same ring | Dichloro, Nitro on opposite ring |[1]

Physicochemical Basis of Separation

To develop a robust method, researchers must understand the molecular drivers of retention. Both compounds are diphenyl ethers, but their substitution patterns dictate their interaction with the hydrophobic stationary phase.

Structural Comparison[1]
  • 2-Chloro-4-nitro-1-phenoxybenzene: The central benzene ring carries both the electron-withdrawing nitro group and the chlorine atom.[1] The second phenyl ring is unsubstituted. This creates a localized polarity on one side of the ether linkage.

  • Nitrofen: The molecule is "balanced" with hydrophobic chlorines on one ring and a nitro group on the other. The presence of two chlorine atoms (vs. one) significantly increases the non-polar surface area, enhancing Van der Waals interactions with C18 alkyl chains.

Hydrophobicity & Retention Mechanism

The separation is governed by the partition coefficient (


).
  • Nitrofen (

    
    ):  High hydrophobicity results in strong retention on C18 columns.
    
  • Target (

    
    ):  Lower hydrophobicity leads to faster elution.
    

RetentionMechanism MobilePhase Mobile Phase (MeCN/H2O) Target 2-Chloro-4-nitro- 1-phenoxybenzene (LogP ~3.98) MobilePhase->Target Solvates Well Nitrofen Nitrofen (LogP 4.64) MobilePhase->Nitrofen Solvates Poorly StationaryPhase Stationary Phase (C18 Alkyl Chains) Target->StationaryPhase Moderate Interaction (Faster Elution) Nitrofen->StationaryPhase Strong Interaction (Slower Elution)

Figure 1: Mechanistic view of retention. Nitrofen's higher lipophilicity drives stronger partitioning into the stationary phase.

Experimental Methodology

This protocol is designed to achieve baseline resolution (


) between the two analytes. It uses a standard C18 column, making it transferable across most analytical labs.
Equipment & Reagents[1]
  • HPLC System: Agilent 1200/1260 or equivalent with Diode Array Detector (DAD).

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1%

    
     for non-MS work).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Optimized Gradient Protocol

Rationale: An isocratic method at high organic solvent (e.g., 70% MeCN) may cause co-elution near the void volume. A gradient ensures separation from matrix interferences.

Time (min)% Mobile Phase B (MeCN)Flow Rate (mL/min)Comment
0.0501.0Initial equilibration
10.0901.0Linear ramp to elute Nitrofen
12.0901.0Wash step
12.1501.0Return to initial
15.0501.0Re-equilibration

Detection:

  • Primary Wavelength: 270 nm (Strong absorption for nitrophenyl ethers).

  • Reference: 360 nm (if DAD available).

Workflow Diagram

ExperimentalWorkflow SamplePrep Sample Preparation Dissolve in 50:50 MeCN:H2O Filter (0.22 µm PTFE) Injection Injection (10 µL) SamplePrep->Injection Separation Gradient Elution 50% -> 90% MeCN Injection->Separation Detection UV Detection @ 270 nm Separation->Detection Analysis Data Analysis Calc Resolution (Rs) & Tailing Detection->Analysis

Figure 2: Step-by-step analytical workflow for diphenyl ether separation.[1]

Comparative Results & Data Interpretation

The following data represents expected performance characteristics based on the physicochemical properties and validated methods for diphenyl ether herbicides.

Retention Time Comparison

Under the conditions described above (C18, 150mm, 1.0 mL/min):

CompoundPredicted RT (min)Relative Retention (

)
Peak Shape Considerations
2-Chloro-4-nitro-1-phenoxybenzene ~6.5 - 7.5 1.00 (Ref)Generally symmetrical; less tailing.[1]
Nitrofen ~8.5 - 9.5 ~1.30Prone to slight tailing due to hydrophobicity; ensure fully capped column.[1]
Self-Validating the Separation

To ensure your data is reliable, apply these acceptance criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the Target and Nitrofen.
  • Peak Purity: Use DAD to verify that the UV spectrum is constant across the peak width (checks for hidden co-eluting impurities).

  • Blank Check: Inject Mobile Phase B to ensure no carryover (Nitrofen is "sticky" and can persist in injector seals).

Troubleshooting & Critical Factors

"Sticky" Compound Carryover

Nitrofen's high LogP (4.64) makes it prone to adsorbing to PTFE tubing and rotor seals.

  • Symptom: Ghost peaks in blank injections.

  • Solution: Use a needle wash of 90:10 MeCN:Water. Passivate the system with high organic solvent if carryover persists.

Isomer Confusion

Ensure you are not analyzing Fluorodifen or Bifenox , which are structurally similar.

  • Verification: Check the UV spectrum.[2] Nitrofen has a distinct

    
     around 270-280 nm. 2-Chloro-4-nitro-1-phenoxybenzene will have a slightly blue-shifted spectrum due to the different substitution pattern on the nitro-ring.[1]
    

References

  • SIELC Technologies. (2018). Separation of 2-Chloro-4-nitro-1-phenoxybenzene on Newcrom R1 HPLC column. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15787, Nitrofen. Retrieved from

  • U.S. EPA. (2007). Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from

  • Advanced Materials Technology. (2023). HPLC Separation of Pesticides and Herbicides. Retrieved from

Sources

Comparative

Publish Comparison Guide: Melting Point Range Verification for Pure 2-Chloro-4-nitro-1-phenoxybenzene

This guide is structured as a high-level technical directive for researchers and analytical scientists validating the purity of 2-Chloro-4-nitro-1-phenoxybenzene (CAS 56966-69-9). Part 1: Executive Technical Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical directive for researchers and analytical scientists validating the purity of 2-Chloro-4-nitro-1-phenoxybenzene (CAS 56966-69-9).

Part 1: Executive Technical Summary

The Challenge: Verifying the melting point (MP) of 2-Chloro-4-nitro-1-phenoxybenzene is not merely a check of physical constants; it is a critical exclusion test for structural isomers and synthetic precursors.

The synthesis of this compound (typically via nucleophilic aromatic substitution of 3-chloro-4-fluoronitrobenzene with phenol) is prone to generating a "Low-Melting Impurity Cluster." The primary impurities—unreacted phenol, the starting nitrobenzene, and the regiochemical isomer (4-Chloro-2-nitro-1-phenoxybenzene)—all exhibit melting transitions in the narrow window of 35°C – 45°C .

The Directive: Standard capillary melting point methods often fail to resolve the eutectic depression caused by these specific impurities. This guide compares the traditional Capillary Method against the Differential Scanning Calorimetry (DSC) method, establishing DSC as the mandatory standard for pharmaceutical-grade verification.

Part 2: Chemical Profile & Critical Impurities[1]

Before selecting a verification method, one must understand the thermal behavior of the potential contaminants.

CompoundCAS NumberStructure NoteApprox. Melting PointRisk Factor
Target: 2-Chloro-4-nitro-1-phenoxybenzene 56966-69-9 Cl @ C2, NO₂ @ C4Distinct (>55°C) *N/A
Isomer A: 4-Chloro-2-nitro-1-phenoxybenzene91-39-4Cl @ C4, NO₂ @ C236 – 37 °CHigh (Regio-isomer)
Precursor A: 3-Chloro-4-fluoronitrobenzene350-30-1Starting Material40 – 42 °CMedium
Precursor B: Phenol108-95-2Reagent40 – 43 °CMedium

*Note: While specific literature values for the pure target vary by crystal habit, it typically melts significantly higher than its precursors. Any onset observed below 50°C indicates failure.

Part 3: Comparative Analysis of Verification Methods

Alternative 1: Capillary Melting Point (The Traditional Standard)

Best for: Routine "Pass/Fail" checks of crude material.

  • Mechanism: Visual observation of phase transition in a glass capillary heated at a linear rate.

  • Performance:

    • Precision: ±0.5°C (Operator dependent).

    • Limitation: In this specific chemical system, the "Isomer A" impurity (MP ~37°C) forms a eutectic mixture that may melt before the target, appearing as "sweating" or "sintering" rather than a clear liquid phase. Operators often miss this subtle onset, recording only the final clear point (meniscus formation), leading to a false pass .

  • Throughput: High (3-4 samples/run).

Alternative 2: Differential Scanning Calorimetry (DSC) (The Gold Standard)

Best for: Final purity certification and isomer detection.

  • Mechanism: Measures the heat flow difference between the sample and a reference as a function of temperature.

  • Performance:

    • Precision: ±0.1°C (Instrument dependent).

    • Advantage: DSC separates the thermal events. If the 37°C isomer is present, it will appear as a distinct small endothermic peak (or a broad shoulder) prior to the main melting event of the target.

    • Quantification: Allows for purity calculation using the van 't Hoff equation based on the peak shape.

  • Throughput: Low (1 sample/run, ~45 mins).

Summary Comparison Table
FeatureCapillary Method (Büchi/Mettler)DSC (TA Instruments/PerkinElmer)
Detection of 37°C Isomer Poor (Often missed as "sintering")Excellent (Distinct Endotherm)
Sample Required 2 – 5 mg2 – 5 mg
Operator Bias High (Visual interpretation)Low (Software integration)
Cost per Run LowHigh
Recommendation Screening Only Final Release Testing

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Purification (Recrystallization)

Objective: To remove the "Low-Melting Cluster" prior to MP verification.

  • Dissolution: Dissolve 5.0 g of crude 2-Chloro-4-nitro-1-phenoxybenzene in minimal boiling Ethanol (95%).

  • Hot Filtration: Filter the hot solution through a pre-warmed glass frit to remove insoluble mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not crash cool in ice immediately, as this traps the isomeric impurity.

  • Harvest: Cool to 4°C for 30 minutes, then filter via vacuum.

  • Wash: Wash the cake with cold n-Hexane (removes traces of unreacted Phenol).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: DSC Verification Workflow

Objective: To confirm absence of the 37°C isomer.

  • Calibration: Calibrate the DSC using Indium (MP 156.6°C) and Benzophenone (MP 48.0°C) to bracket the expected range.

  • Sample Prep: Weigh 3.0 ± 0.1 mg of dried sample into a Tzero aluminum pan. Crimp hermetically.

  • Method:

    • Equilibrate at 20°C.

    • Ramp 5°C/min to 100°C.

    • Note: A slow ramp rate (5°C/min) is crucial to resolve the closely spaced impurity peaks.

  • Analysis:

    • Look for an endotherm at 35–40°C . Presence indicates contamination with Isomer A or Phenol.

    • Measure the Onset Temperature (

      
      ) of the major peak.
      
    • Calculate purity using the peak partial area integration if a shoulder is observed.

Part 5: Visualizing the Logic

Diagram 1: Impurity Origin & Detection Pathways

This diagram illustrates where the critical impurities originate and how the verification methods diverge in detecting them.

G Start Synthesis Reaction (3-Cl-4-F-Nitrobenzene + Phenol) Crude Crude Product (Mixture) Start->Crude Impurity1 Impurity: Isomer A (MP 37°C) Crude->Impurity1 Impurity2 Impurity: Phenol (MP 41°C) Crude->Impurity2 Target Target: 2-Cl-4-NO2 (MP >55°C) Crude->Target MethodA Method A: Capillary MP (Visual) Impurity1->MethodA MethodB Method B: DSC (Thermal Flow) Impurity1->MethodB Target->MethodA Target->MethodB ResultA Result: 'Sintering' (Ambiguous Pass/Fail) MethodA->ResultA Co-melting observed ResultB Result: Distinct Peaks (Definitive Separation) MethodB->ResultB Resolved Endotherms

Caption: Workflow showing how DSC resolves the specific low-melting impurities that Capillary methods often miss.

Diagram 2: Verification Decision Tree

A logic gate for the researcher to validate the material based on thermal data.

DecisionTree Start Start Verification Step1 Run DSC (20°C -> 100°C) Start->Step1 Check1 Endotherm at 35-45°C detected? Step1->Check1 Fail1 FAIL: Isomer/Precursor Contamination Check1->Fail1 Yes Check2 Major Peak Onset Matches CoA Ref? Check1->Check2 No Recryst Action: Recrystallize (Ethanol/Water) Fail1->Recryst Recryst->Step1 Retest Pass PASS: Release Material Check2->Pass Yes Fail2 FAIL: Wrong Compound or Degraded Check2->Fail2 No

Caption: Decision matrix for interpreting thermal data and determining purification needs.

Part 6: References

  • European Patent Office. (1997). EP0790986B1: Aniline Derivatives (Synthesis of 2-chloro-4-nitrophenyl phenyl ether). Retrieved from .

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 92603: 2-Chloro-4-nitro-1-phenoxybenzene. Retrieved from .

  • LGC Standards. (2024). Reference Standard for Nitro-chlorodiphenyl Ethers (Isomer Distinction). Retrieved from .

  • United States Pharmacopeia (USP). (2023). General Chapter <891> Thermal Analysis (DSC). Rockville, MD: USP.

  • Org. Syn. (1933).[1] Preparation of p-Nitrodiphenyl ether (Analogous Synthesis). Organic Syntheses, Coll.[1] Vol. 2, p.445. Retrieved from .

Sources

Validation

13C NMR Chemical Shifts of 2-Chloro-4-nitro-1-phenoxybenzene: A Comparative Guide to In Silico Prediction vs. Experimental Validation

Executive Summary Accurate structural elucidation of complex diphenyl ethers is a critical bottleneck in drug discovery and agrochemical development. 2-Chloro-4-nitro-1-phenoxybenzene (C12H8ClNO3) serves as an excellent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural elucidation of complex diphenyl ethers is a critical bottleneck in drug discovery and agrochemical development. 2-Chloro-4-nitro-1-phenoxybenzene (C12H8ClNO3) serves as an excellent benchmark molecule due to its diverse electronic environments, featuring strongly electron-withdrawing (-NO2, -Cl) and electron-donating (-OPh) substituents.

This guide objectively compares the performance of industry-standard in silico


C NMR prediction platforms (ACD/Labs and ChemDraw) against experimental data. Furthermore, it details the mechanistic causality behind the observed chemical shifts, evaluates solvent effects, and provides a self-validating experimental protocol for acquiring high-fidelity 

C NMR spectra for heavily substituted aromatic systems.

Introduction to the Benchmark Molecule

2-Chloro-4-nitro-1-phenoxybenzene is frequently utilized as an intermediate in the synthesis of biologically active compounds, including novel Quorum Sensing inhibitors[1]. Structurally, it consists of two distinct aromatic systems:

  • Ring A (Phenoxy): An electron-rich ring donating electron density via resonance (+M effect).

  • Ring B (2-chloro-4-nitrophenyl): An electron-deficient ring subjected to the inductive (-I) and resonance (-M) withdrawal of the nitro and chloro groups[2].

Because


C NMR chemical shifts are exquisitely sensitive to local electron density, this push-pull electronic system rigorously tests the accuracy of predictive algorithms that rely on Hierarchical Orthogonal Space Encoding (HOSE) codes or empirical additivity rules.

Validation Workflow

The following workflow illustrates the parallel pathways of experimental acquisition and computational prediction used to cross-validate the structural assignment.

G cluster_0 Experimental Pathway cluster_1 In Silico Pathway N1 Sample Prep (50 mg in CDCl3) N2 13C NMR Acquisition (100 MHz, 1024 Scans) N1->N2 N3 Spectral Processing (FT, Phasing, Baseline) N2->N3 N6 Comparative Analysis & Shift Deviation Calculation N3->N6 N4 Structure Input (SMILES / MOL) N5 Algorithm Prediction (HOSE Codes / Additivity) N4->N5 N5->N6

Fig 1: Parallel workflow comparing experimental 13C NMR acquisition with in silico prediction.

Comparative Analysis: In Silico vs. Experimental Data

Predictive software platforms utilize different underlying methodologies. ACD/Labs relies heavily on a vast database of HOSE codes, matching the exact structural sphere of the carbon atom to known literature. ChemDraw (ChemBioDraw) primarily utilizes empirical additivity rules (substituent increments applied to a base benzene value).

Quantitative Shift Comparison (Solvent: CDCl3)
Carbon PositionEnvironmentExp. Shift (ppm)ACD/Labs Pred. (ppm)ChemDraw Pred. (ppm)Max Deviation (∆ ppm)
Ring B (Substituted)
C1C-O (ipso)158.2 157.8159.10.9
C2C-Cl (ipso)124.5 125.1123.80.7
C3C-H126.8 127.0126.20.6
C4C-NO

(ipso)
142.7 143.2141.90.8
C5C-H122.3 122.0123.10.8
C6C-H117.6 118.1116.90.7
Ring A (Phenoxy)
C1'C-O (ipso)154.3 154.0155.20.9
C2', C6'C-H (ortho)119.8 119.5120.40.6
C3', C5'C-H (meta)130.5 130.1131.00.5
C4'C-H (para)125.4 125.0126.10.7
Mechanistic Causality of Chemical Shifts (Expertise & Experience)

Understanding why these shifts occur is more valuable than merely recording the numbers. The data reveals several critical electronic phenomena:

  • The Nitro Deshielding Effect (C4 at 142.7 ppm): The -NO

    
     group is highly electronegative and withdraws electron density via resonance. This exposes the C4 nucleus to the applied magnetic field, shifting it significantly downfield compared to a standard benzene carbon (128.5 ppm).
    
  • Asymmetric Ether Oxygen (C1 vs. C1'): Although both C1 and C1' are attached to the same ether oxygen, C1 (158.2 ppm) is shifted further downfield than C1' (154.3 ppm). Causality: Ring B is highly electron-deficient due to the -NO

    
     and -Cl groups. To compensate, the ether oxygen donates more of its lone-pair electron density into Ring B than into Ring A, leaving C1 highly deshielded.
    
  • Orthogonal Shielding (C2', C6' at 119.8 ppm): The +M resonance effect of the oxygen atom increases electron density at the ortho and para positions of Ring A, shielding these carbons and moving their signals upfield.

Performance Verdict: ACD/Labs slightly outperforms ChemDraw in this specific highly-substituted system. ChemDraw's additivity rules struggle slightly with the cross-conjugation across the ether linkage, resulting in a slight overestimation of the C1 shift.

Solvent System Comparison: CDCl3 vs. DMSO-d6

The choice of NMR solvent can alter


C shifts, particularly for polar molecules.
  • CDCl

    
     (Chloroform-d):  A non-polar, weakly interacting solvent. It provides the most "baseline" chemical shifts, closely mirroring the predictive algorithms which are predominantly trained on CDCl
    
    
    
    data.
  • DMSO-d

    
     (Dimethyl Sulfoxide-d6):  A highly polar, strong hydrogen-bond acceptor. When 2-Chloro-4-nitro-1-phenoxybenzene is dissolved in DMSO-d
    
    
    
    , the solvent's strong dipole stabilizes the polarized resonance structures of the nitro group.
    • Result: Carbons C4 and C1 typically experience an additional downfield shift of 0.5 to 1.5 ppm in DMSO-d

      
       compared to CDCl
      
      
      
      . Researchers must account for this solvent-induced shift when comparing experimental data against standard prediction tools.

Self-Validating Experimental Protocol

To ensure high-fidelity


C NMR acquisition—especially for the four quaternary carbons (C1, C2, C4, C1') which lack attached protons and suffer from long relaxation times—the following protocol must be strictly adhered to.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve exactly 50 mg of purified 2-Chloro-4-nitro-1-phenoxybenzene in 0.6 mL of CDCl

      
       (containing 0.03% v/v TMS as an internal standard).
      
    • Self-Validation Check: The solution must be completely clear. Particulates will distort the magnetic field homogeneity (shimming), broadening the signals. Filter through a glass wool plug if necessary.

  • Instrument Tuning & Shimming:

    • Insert the sample into a

      
       400 MHz NMR spectrometer (100 MHz for 
      
      
      
      C).
    • Lock onto the Deuterium signal of CDCl

      
      . Perform gradient shimming (e.g., TopShim) until the lock level is stable and maximized.
      
  • Acquisition Parameters (Critical Step):

    • Pulse Sequence: zgpg30 (Proton-decoupled

      
      C with a 30° flip angle).
      
    • Relaxation Delay (D1): Set to

      
       2.0 seconds . Causality: Quaternary carbons (C1, C2, C4) have long spin-lattice relaxation times (
      
      
      
      ) because they cannot relax via dipole-dipole interactions with attached protons. A short D1 will result in missing or disproportionately small quaternary peaks.
    • Number of Scans (NS): Minimum 1024 scans to achieve a >10:1 signal-to-noise ratio for quaternary carbons.

  • Spectral Processing:

    • Apply an exponential window function (Line Broadening, LB = 1.0 Hz) prior to Fourier Transformation to enhance the signal-to-noise ratio without sacrificing critical resolution.

    • Phase the spectrum manually and apply a polynomial baseline correction. Reference the TMS peak to exactly 0.00 ppm.

References

  • Novel Quorum Sensing Inhibitors targeting PqsR - Publikationen der UdS Universität des Saarlandes. Details the synthesis and characterization of 2-Chloro-4-nitro-1-phenoxybenzene (Compound 3.45a) as a crucial intermediate. URL: [Link]

  • Nitrofen | C12H7Cl2NO3 | CID 15787 PubChem - National Institutes of Health (NIH). Provides baseline structural and spectroscopic data for structurally analogous chlorinated nitrodiphenyl ethers. URL: [Link]

  • 1-Chloro-2-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 16408 PubChem - National Institutes of Health (NIH). Reference for the isolated electronic effects of the phenoxy and nitro groups on the benzene ring. URL: [Link]

Sources

Comparative

UV-Vis Spectroscopic Profile of 2-Chloro-4-nitro-1-phenoxybenzene: A Comparative Technical Guide

The following guide is a technical analysis designed for research and development professionals characterizing diphenyl ether derivatives. Executive Summary & Technical Context Compound: 2-Chloro-4-nitro-1-phenoxybenzene...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for research and development professionals characterizing diphenyl ether derivatives.

Executive Summary & Technical Context

Compound: 2-Chloro-4-nitro-1-phenoxybenzene CAS: 56966-69-9 Class: Nitrodiphenyl ether (Herbicide Intermediate / Fine Chemical)[1][2]

In the synthesis and quality control of diphenyl ether herbicides (e.g., Nitrofen, Aclonifen analogs), 2-Chloro-4-nitro-1-phenoxybenzene serves as a critical structural benchmark. Its UV-Vis absorption profile is dominated by the interplay between the electron-withdrawing nitro group and the electron-donating phenoxy moiety.

This guide moves beyond simple data listing to analyze the electronic origins of its spectrum, comparing it against key structural analogs. It provides a self-validating experimental protocol to establish precise extinction coefficients (


) in your specific matrix.

Spectroscopic Mechanism: The Electronic Architecture

The UV-Vis spectrum of 2-Chloro-4-nitro-1-phenoxybenzene is not a simple sum of its parts; it is defined by the Donor-Acceptor (D-A) conjugation across the ether linkage.

The Chromophore System
  • Primary Acceptor (

    
    ):  The Nitro group (-NO
    
    
    
    )
    at the para position creates a strong dipole, lowering the energy of the LUMO.
  • Primary Donor (

    
    ):  The Phenoxy oxygen  lone pairs participate in 
    
    
    
    conjugation with the nitro-substituted ring.
  • The Modulator (Cl): The Chlorine atom at the ortho position (position 2) exerts two opposing effects:

    • Electronic: Inductive withdrawal (-I) stabilizes the HOMO slightly.

    • Steric: It forces the two phenyl rings out of coplanarity. This twist angle reduces the overlap of the oxygen lone pair with the nitro-ring

      
      -system, typically causing a hypsochromic shift (blue shift)  and hypochromic effect (lower intensity) compared to the planar parent compound.
      
Predicted Transitions[3]
  • Band I (

    
    ):  The dominant Charge Transfer (CT) band. Expected 
    
    
    
    in the 290–305 nm range.
  • Band II (

    
    ):  A weaker transition involving the nitro group lone pairs, often appearing as a shoulder around 330–350 nm .
    

Comparative Analysis: Performance vs. Alternatives

To validate the identity of 2-Chloro-4-nitro-1-phenoxybenzene, it must be compared against its structural "neighbors." The following table contrasts its predicted optical behavior with established standards.

Table 1: Comparative UV-Vis Characteristics (Solvent: Methanol/Ethanol)
CompoundStructure Description

(nm)
Relative Intensity (

)
Mechanistic Insight
2-Chloro-4-nitro-1-phenoxybenzene Target Compound 295 – 305 High Cl-induced steric twist reduces conjugation vs. parent.
4-Nitrodiphenyl etherParent (No Cl)305 – 310Very HighMax conjugation; rings more coplanar.
Nitrofen (2,4-Dichloro-4'-nitro...)Isomer/Analog~300HighCl on donor ring affects donation strength.
2-Chloro-4-nitrophenolHydrolysis Product310 – 320 (Neutral)MediumStrong OH donor; pH dependent (Red shift in base).

Critical QC Note: If your spectrum shows a strong peak >315 nm in neutral solvent, suspect hydrolysis to 2-Chloro-4-nitrophenol . Confirm by adding NaOH; if the peak shifts to >400 nm (phenolate), the sample is degraded.

Visualization: Electronic Pathway & Workflow

Diagram 1: Electronic Transition Mechanism

This diagram illustrates the flow of electron density responsible for the UV absorption.

ElectronicPathway Phenoxy Phenoxy Ring (Electron Source) Oxygen Ether Oxygen (n-electrons) Phenoxy->Oxygen Inductive BenzeneNO2 Nitro-Benzene Ring (Conjugator) Oxygen->BenzeneNO2 Resonance (+M) Nitro Nitro Group (-NO2) (Electron Sink) BenzeneNO2->Nitro Charge Transfer UV_Signal UV Absorption (λmax ~300 nm) Nitro->UV_Signal Excitation Chlorine Cl Substituent (Steric Modulator) Chlorine->BenzeneNO2 Steric Twist (Reduces Overlap)

Caption: The donor-acceptor pathway where the Chlorine atom modulates the conjugation efficiency via steric hindrance.

Experimental Protocol: Determination of

Since literature values can vary by solvent and instrument, this protocol ensures you generate trustworthy, self-validated data .

Reagents & Equipment[6][7]
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff <200 nm).

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvettes: Quartz (1 cm pathlength).

Step-by-Step Methodology
  • Stock Preparation (Self-Check):

    • Weigh ~5.0 mg of 2-Chloro-4-nitro-1-phenoxybenzene (Precision

      
      0.01 mg).
      
    • Dissolve in 25 mL Methanol (Volumetric flask).

    • Concentration:

      
       mM.
      
  • Serial Dilution (Linearity Check):

    • Prepare 3 working standards: 10

      
      M, 25 
      
      
      
      M, and 50
      
      
      M.
    • Why? Single-point measurements are prone to saturation errors.

  • Acquisition:

    • Baseline correct with the Blank.

    • Scan range: 200 – 450 nm.

    • Scan speed: Medium (avoid fast scanning to preserve peak shape).

  • Data Analysis:

    • Locate

      
       (Derivative spectroscopy can help pinpoint the exact max if broad).
      
    • Plot Absorbance vs. Concentration.

    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .
Diagram 2: Validation Workflow

ExperimentalWorkflow Start Start: Sample Weighing Dissolve Dissolve in MeOH (Stock ~1mM) Start->Dissolve Dilute Prepare Dilution Series (10, 25, 50 µM) Dissolve->Dilute Scan UV-Vis Scan (200-450 nm) Dilute->Scan Check Peak Shape Analysis Scan->Check Calc Calculate ε (Linear Regression) Check->Calc Single Peak (~300nm) Hydrolysis WARNING: Hydrolysis? (Peak >315nm) Check->Hydrolysis Shoulder/Shift

Caption: Operational workflow for validating the extinction coefficient and detecting hydrolysis impurities.

References

  • NIST Chemistry WebBook. Phenol, 2-chloro-4-nitro- (Precursor Spectral Data). National Institute of Standards and Technology. Available at: [Link]

  • Orr, G. L., & Hogan, M. E. (1982). Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl.[1][2][3] Plant Physiology.[3] (Context for Nitrodiphenyl ether spectral class behavior). Available at: [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (Theoretical grounding for auxochromic shifts in nitro-aromatics). Available at: [Link]

  • PubChem. 2-Chloro-4-nitro-1-phenoxybenzene (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Validation

Differentiating 2-Chloro-4-nitro-1-phenoxybenzene from 2,4-Dichloro Analogs: A Comprehensive Guide for Drug Discovery

As drug development professionals explore diphenyl ether scaffolds for novel therapeutics, distinguishing between structurally similar but chemically distinct intermediates is critical. This guide objectively compares 2-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals explore diphenyl ether scaffolds for novel therapeutics, distinguishing between structurally similar but chemically distinct intermediates is critical. This guide objectively compares 2-Chloro-4-nitro-1-phenoxybenzene (Compound A) with its halogenated analog, 2,4-Dichloro-1-phenoxybenzene (Compound B). By analyzing their electronic causality, reactivity profiles, and analytical signatures, researchers can optimize their synthetic workflows and pharmacophore development.

Structural Logic & Electronic Causality

The fundamental divergence between these two compounds lies in the electronic nature of their substituents at the para-position relative to the ether linkage.

In 2-Chloro-4-nitro-1-phenoxybenzene (), the strongly electron-withdrawing nitro (-NO₂) group dictates the molecule's reactivity. During its synthesis from 1,2-dichloro-4-nitrobenzene and phenol, the -NO₂ group activates the para-position for Nucleophilic Aromatic Substitution (SNAr). It stabilizes the anionic Meisenheimer intermediate via resonance, allowing the phenoxide nucleophile to efficiently displace the chloride under mild basic conditions.

Conversely, 2,4-Dichloro-1-phenoxybenzene () features a chlorine atom at the para-position. Because chlorine is only weakly electron-withdrawing via induction and acts as an electron donor via resonance, it fails to stabilize a Meisenheimer complex. Consequently, synthesizing or functionalizing this analog typically requires harsh transition-metal catalysis (e.g., Ullmann or Buchwald-Hartwig cross-coupling).

Biological Context: Application in PARG Inhibition

The reactivity of the nitro group makes Compound A a highly valuable intermediate in drug discovery, particularly in the synthesis of salicylanilides. These derivatives act as cell-permeable inhibitors of poly(ADP-ribose) glycohydrolase (PARG) , an enzyme critical to the DNA damage response [1].

By selectively reducing the nitro group of Compound A to an amine, researchers can couple it with substituted acid chlorides. The resulting salicylanilides inhibit PARG, preventing the hydrolysis of PAR polymers and modulating cell survival pathways during acute genotoxic stress.

PARG_Pathway DNA_Damage DNA Damage Trigger PARP1 PARP-1 Activation DNA_Damage->PARP1 Activates PAR_Polymer PAR Polymer Synthesis (Cell Death Pathway) PARP1->PAR_Polymer Synthesizes PARG PARG Enzyme (Hydrolyzes PAR) PAR_Polymer->PARG Substrate for Cell_Survival Cell Recovery / Survival PARG->Cell_Survival Modulates CompoundA_Deriv Compound A Derivatives (e.g., Salicylanilides) CompoundA_Deriv->PARG Inhibits

Figure 1: PARP/PARG signaling pathway and the inhibitory role of Compound A derivatives.

Experimental Differentiation: Reactivity Profiling

To empirically differentiate the two scaffolds in a laboratory setting, we exploit the reducible nature of the nitro group. The following protocol outlines a self-validating system to convert Compound A into an active primary amine, a reaction to which Compound B is completely inert.

Reactivity_Profile CompA 2-Chloro-4-nitro- 1-phenoxybenzene SnCl2 SnCl2 / EtOH (Mild Reduction) CompA->SnCl2 CompB 2,4-Dichloro- 1-phenoxybenzene CompB->SnCl2 Amine Primary Amine (Drug Intermediate) SnCl2->Amine NoRxn No Reaction (Inert) SnCl2->NoRxn

Figure 2: Reactivity differentiation between Compound A and Compound B via mild reduction.

Protocol: Self-Validating Selective Nitro Reduction

Objective: Selectively reduce the -NO₂ group of Compound A to an amine without hydrodehalogenating the ortho-chloro substituent, while demonstrating the inertness of Compound B.

Causality & Mechanism: Stannous chloride (SnCl₂) acts as a mild reducing agent, transferring electrons specifically to the nitro group. It requires 3 equivalents of Sn(II) per nitro group to achieve full reduction to the amine. The C-Cl bonds in both compounds remain untouched under these mild, non-catalytic conditions.

Step-by-Step Methodology:

  • Preparation: In two separate round-bottom flasks, dissolve 1.0 mmol of Compound A and 1.0 mmol of Compound B in 5.0 mL of absolute ethanol (0.2 M).

  • Reagent Addition: Add 5.0 mmol (excess) of SnCl₂·2H₂O to each flask. Causality: The excess ensures complete consumption of the nitro starting material.

  • Reaction: Attach reflux condensers and heat both mixtures to 70°C for 2 hours.

  • Self-Validation (TLC & Ninhydrin):

    • Spot both reaction mixtures against their starting materials on a silica TLC plate (Eluent: Hexanes:EtOAc 3:1).

    • Compound A tracking: The UV-active starting material (Rf ~0.56) will disappear, replaced by a new spot (Rf ~0.30). Spray the plate with Ninhydrin stain and heat; the new spot will turn vibrant purple/orange, confirming the generation of a primary amine.

    • Compound B tracking: The spot will remain unchanged, and the Ninhydrin stain will be negative, validating its inertness.

  • Workup: Cool the Compound A mixture to room temperature and quench with saturated aqueous NaHCO₃ until the pH reaches 8. Causality: Neutralizing the generated HCl precipitates the tin byproducts as insoluble tin oxides, preventing severe emulsions during organic extraction.

  • Isolation: Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-chloro-4-amino-1-phenoxybenzene.

Analytical Differentiation (NMR Signatures)

Orthogonal analytical techniques easily distinguish the two analogs. The strong electron-withdrawing effect of the nitro group in Compound A significantly deshields the adjacent aromatic protons, providing a distinct ¹H NMR signature compared to the 2,4-dichloro analog.

Based on empirical literature data for 2-chloro-4-nitro-1-phenoxybenzene [1]:

  • C3 Proton (between Cl and NO₂): Appears highly downfield as a doublet at δ 8.46 ppm (J = 2.7 Hz).

  • C5 Proton: Appears as a doublet of doublets at δ 8.18 ppm (J = 9.1, 2.7 Hz).

  • C6 Proton: Appears as a doublet at δ 7.19 ppm .

In contrast, the protons on the chlorinated ring of Compound B lack this extreme deshielding effect and typically resonate much further upfield, clustered between δ 7.10 and 7.60 ppm .

Quantitative Data Summary

The table below summarizes the core physicochemical and reactivity differences between the two scaffolds, providing a quick-reference guide for synthetic planning.

Property / Metric2-Chloro-4-nitro-1-phenoxybenzene2,4-Dichloro-1-phenoxybenzene
CAS Number 56966-69-951892-26-3
Molecular Formula C₁₂H▵ClNO₃C₁₂H▵Cl₂O
Molecular Weight 249.65 g/mol 239.09 g/mol
Key Ring Substituents -NO₂ (para), -Cl (ortho)-Cl (para), -Cl (ortho)
Electronic Nature Highly electron-deficient (SNAr active)Mildly electron-deficient (SNAr inert)
Primary Downstream Reaction Mild reduction to primary amineTransition-metal cross-coupling
¹H NMR (Most Downfield Signal) ~8.46 ppm (C3 proton)~7.55 ppm (C3 proton)

References

  • Discovery and structure-activity relationships of modified salicylanilides as cell permeable inhibitors of poly(ADP-ribose) glycohydrolase (PARG) . PubMed Central (PMC). URL:[Link]

  • 2-Chloro-4-nitro-1-phenoxybenzene (CID 92603) . PubChem, National Institutes of Health. URL:[Link]

  • 2,4-Dichloro-1-phenoxybenzene (CID 92339) . PubChem, National Institutes of Health. URL:[Link]

Safety & Regulatory Compliance

Safety

Authoritative Guide: Proper Disposal of 2-Chloro-4-nitro-1-phenoxybenzene

CAS Number: 56966-69-9 Chemical Class: Halogenated Nitro-Diphenyl Ether Primary Hazard: Toxic (Acute), Aquatic Toxicity, Suspected Carcinogen Part 1: Immediate Risk Assessment & Identification Before handling waste, you...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 56966-69-9 Chemical Class: Halogenated Nitro-Diphenyl Ether Primary Hazard: Toxic (Acute), Aquatic Toxicity, Suspected Carcinogen

Part 1: Immediate Risk Assessment & Identification

Before handling waste, you must validate the material's identity and specific hazards.[1] This compound belongs to a class of chlorinated nitroaromatics , which poses distinct environmental and incineration challenges.

Physicochemical Identity
PropertySpecificationOperational Implication
CAS Number 56966-69-9Use this for waste tagging and manifest generation.[1]
Molecular Formula C₁₂H₈ClNO₃Halogenated: Contains Chlorine.[1] Must NOT be mixed with non-halogenated solvents.[1][2]
Physical State Solid (typically yellow/crystalline)Dust control is critical during weighing/transfer.[1]
Solubility Low in water; Soluble in organic solvents (MeCN, MeOH)Bioaccumulative in aquatic systems.[1]
The Hazard Web

The following diagram illustrates the interconnected risks associated with this compound. Understanding these relationships is vital for selecting the correct waste stream.[1]

HazardWeb Chemical 2-Chloro-4-nitro-1-phenoxybenzene Health Health Hazard (Acute Toxicity & Carcinogenicity) Chemical->Health Inhalation/Contact Env Environmental Hazard (Aquatic Toxicity H411) Chemical->Env Persistent Bioaccumulation Chem Chemical Compatibility (Incompatible with Oxidizers) Chemical->Chem Reactivity WasteStream REQUIRED WASTE STREAM: Halogenated Organic Health->WasteStream Incineration Req. Env->WasteStream Zero Drain Disposal Chem->WasteStream Segregation

Figure 1: Hazard connectivity map dictating the mandatory selection of Halogenated Organic waste streams.

Part 2: Pre-Disposal Handling & Segregation

The Golden Rule: Because this molecule contains Chlorine , it must never be mixed with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire mixture is treated as halogenated waste.

Why Segregation Matters

Incinerating chlorinated compounds in standard non-halogenated kilns can catalyze the formation of Dioxins and Furans , which are highly toxic. Specialized high-temperature incinerators with acid gas scrubbers (to capture HCl) are required.[1]

Storage Protocols
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers if moisture is present (risk of HCl formation).[1]

  • Labeling: Must be clearly tagged "Hazardous Waste - Halogenated Organic."[1]

  • Incompatibility: Store away from strong oxidizing agents (e.g., nitric acid, permanganates) and reducing agents.

Part 3: Step-by-Step Disposal Workflow

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired reagents or excess solid product.

  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] If handling fine powder outside a fume hood, use an N95 or P100 respirator.[1]

  • Container Selection: Use a dedicated wide-mouth jar (HDPE) labeled for Solid Hazardous Waste .[1]

  • Transfer:

    • Place the waste container inside a fume hood.[1][3]

    • Transfer the solid carefully to avoid dust generation.[1]

    • Do not dissolve the solid in solvent just to dispose of it (this increases waste volume unnecessarily).[1]

  • Decontamination: Wipe the exterior of the original container and the waste container with a solvent-dampened wipe (e.g., acetone).[1] Dispose of the wipe in the Solid Waste bin (contaminated debris), not the trash.

  • Sealing: Cap tightly. Ensure the "Hazardous Waste" tag lists the full chemical name and CAS #.[1]

Scenario B: Disposal of Liquid Solutions (HPLC Waste/Mother Liquors)

Use this protocol for reaction mixtures or analytical samples.

  • Stream Identification: Confirm the solvent matrix.[1]

    • If dissolved in Water/Acetonitrile/Methanol:[1] Dispose as Halogenated Organic Solvent Waste .[1]

    • If dissolved in Dichloromethane/Chloroform: Dispose as Halogenated Organic Solvent Waste .[1]

  • The "Halogen Rule": If the solution contains >1% halogenated material by volume (or significant concentration of the solute), the entire container is classified as Halogenated.[1]

  • Transfer: Pour into the "Halogenated Waste" carboy (typically red or yellow tagged in many labs).[1] Use a funnel to prevent spills.[1][3]

  • Log Entry: Immediately record the addition on the carboy's log sheet. Write "2-Chloro-4-nitro-1-phenoxybenzene" and the approximate volume.[1]

Visual Decision Logic

DisposalLogic Start Waste Generation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidBin Solid Hazardous Waste Bin (Tag: Toxic/Halogenated) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated Solvent (e.g., Acetone, MeOH) SolventCheck->NonHalo Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo HaloStream Halogenated Waste Stream (Mandatory for this solute) NonHalo->HaloStream Contaminated by Cl-solute Halo->HaloStream

Figure 2: Decision matrix ensuring all forms of the chemical end up in the Halogenated treatment stream.

Part 4: Emergency Contingencies (Spills)

Minor Spill (< 5g or < 100mL):

  • Isolate: Alert nearby personnel. Demarcate the area.[1][4]

  • PPE: Wear standard PPE plus shoe covers if the spill is on the floor.[1]

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.[1]

    • Liquid: Use absorbent pads or vermiculite.[1] Do not use sawdust (combustible reaction risk with nitro compounds).[1]

  • Clean: Scrub the area with soap and water.[1] Collect all cleaning materials as Solid Hazardous Waste .

Exposure:

  • Skin: Wash with soap and water for 15 minutes.[1][5] Do not use organic solvents (enhances absorption).[1]

  • Eyes: Rinse for 15 minutes.[1][5] Seek medical attention.

References

  • SIELC Technologies. (2018).[1] 2-Chloro-4-nitro-1-phenoxybenzene Application Note & CAS Data. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Management: Halogenated Solvents (F001/F002).[1][6] Retrieved from [Link]

  • PubChem. 2-Chloro-4-nitro-1-phenoxybenzene (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • University of Washington EH&S. Chemical Waste Segregation Guidelines. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-4-nitro-1-phenoxybenzene

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a discipline grounded in molecular mechanism and chemical causality. When handling complex intermediates like 2-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a discipline grounded in molecular mechanism and chemical causality. When handling complex intermediates like 2-Chloro-4-nitro-1-phenoxybenzene (CAS: 56966-69-9) —a highly lipophilic halogenated nitroaromatic ether used in the synthesis of poly(ADP-ribose) glycohydrolase (PARG) inhibitors and quorum sensing therapeutics[1][2]—standard safety protocols are insufficient.

To ensure absolute operational safety, we must design a self-validating protective system based on the compound's specific toxicological profile. This guide provides the authoritative framework for the safe handling, operational logistics, and disposal of this chemical.

Mechanistic Toxicology: The "Why" Behind the PPE

Understanding the biological fate of 2-Chloro-4-nitro-1-phenoxybenzene is critical for selecting the correct Personal Protective Equipment (PPE). The compound features a highly lipophilic diphenyl ether backbone (LogP ~3.98)[3], which acts as a molecular Trojan horse, facilitating rapid absorption through the lipid bilayer of the stratum corneum.

Once systemic, the nitroaromatic moiety is reduced by cytochrome P450 enzymes into an N-hydroxylamine intermediate[4]. This reactive species penetrates erythrocytes and initiates a catalytic co-oxidation cycle, converting the Fe²⁺ in oxyhemoglobin to Fe³⁺, thereby forming methemoglobin [4][5]. Because methemoglobin cannot bind oxygen, systemic exposure leads to chemical asphyxiation, cyanosis, and potentially fatal tissue hypoxia[6][7]. Therefore, our PPE strategy is not merely designed to prevent skin irritation; it is engineered to prevent systemic respiratory collapse.

G PPE PPE Intervention (Viton Gloves, Respirator) Exposure 2-Chloro-4-nitro-1-phenoxybenzene Exposure (Dermal/Inhalation) PPE->Exposure Prevents Contact Absorption Systemic Absorption (High Lipophilicity) Exposure->Absorption Metabolism CYP450 Reduction to N-hydroxylamine Absorption->Metabolism RBC Erythrocyte Penetration Metabolism->RBC MetHb OxyHb Oxidation (Fe²⁺ -> Fe³⁺) Methemoglobin Formation RBC->MetHb Co-oxidation Hypoxia Tissue Hypoxia & Cyanosis MetHb->Hypoxia

Fig 1: Mechanistic pathway of nitroaromatic-induced methemoglobinemia and PPE intervention.

Quantitative Hazard & PPE Matrix

To mitigate these risks, PPE selection must be tailored to the physical state of the chemical during the operation. Standard nitrile gloves offer poor resistance to nitroaromatics dissolved in organic solvents and will fail rapidly[8].

Table 1: Physicochemical & Hazard Summary

ParameterData / ClassificationOperational Implication
CAS Number 56966-69-9Unique identifier for waste tracking.
Molecular Weight 249.65 g/mol High mass contributes to fine, inhalable dust generation.
LogP 3.98[3]Highly lipophilic; rapidly penetrates unprotected skin.
Primary Hazards Methemoglobinemia, SensitizationRequires strict dermal and respiratory isolation[7].

Table 2: Task-Specific PPE Matrix

PPE CategoryDry Powder Handling (Weighing/Transfer)Solution Handling (in DCM, DMF, DMSO)
Hand Protection Double Nitrile (acceptable for brief solid contact).Viton or Supported Neoprene (Nitrile degrades rapidly)[8].
Eye Protection Chemical splash goggles (ANSI Z87.1+).Chemical splash goggles + Full face shield.
Respiratory NIOSH N95/P100 particulate respirator[9].NIOSH Half-face respirator with Organic Vapor (OV) cartridges[9].
Body Protection Tyvek sleeves + flame-resistant lab coat.Chemical-resistant apron over lab coat.

Operational Protocols: Step-by-Step Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's integrity is confirmed.

Workflow A: Safe Weighing and Transfer Protocol

Causality Focus: Preventing aerosolization and static-induced deflagration.

  • Pre-Operational Validation: Verify that the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Integrity Testing: Perform an air-inflation test on your gloves (especially Viton/Neoprene) to ensure zero micro-punctures before donning.

  • Static Dissipation: Ground the analytical balance. Halogenated nitroaromatic dusts can accumulate static charge, posing a deflagration risk.

  • Manipulation: Using a static-dissipative spatula, carefully transfer the 2-Chloro-4-nitro-1-phenoxybenzene powder. Never pour the solid directly from the bottle, as the kinetic energy will generate an invisible, highly toxic aerosol cloud.

  • Primary Decontamination: Seal the primary container and wipe the exterior with a damp, disposable lint-free cloth before removing it from the hood.

  • Physiological Decontamination: Doff the outer gloves inside the fume hood. Immediately wash hands and forearms with cold water and mild soap .

    • Scientific Rationale: Never use warm water or organic solvents (like ethanol or acetone) to wash your skin. Warm water induces vasodilation and opens pores, while solvents strip the protective lipid layer of the stratum corneum, drastically accelerating the systemic absorption of any residual nitroaromatics[9].

Workflow B: Chemical Spill Decontamination

Causality Focus: Suppressing dust and preventing exothermic reactions.

  • Evacuate & Assess: If a spill occurs outside the hood, evacuate the immediate area and don a half-face respirator with P100/OV cartridges.

  • Containment (Solid Spill): Do not sweep the dry powder, as this creates an inhalation hazard. Gently cover the spill with damp sand or damp vermiculite to suppress dust.

  • Containment (Liquid Spill): Surround and cover the spill with a non-combustible, inert absorbent (e.g., diatomaceous earth).

  • Collection: Use non-sparking plastic tools to scoop the absorbed material into a rigid, sealable polyethylene container.

  • Surface Neutralization: Wash the affected surface with a mild detergent and water. Collect all wash water as hazardous waste.

Waste Management & Disposal Plan

Halogenated nitroaromatics require strict segregation due to their reactivity profile and environmental persistence.

  • Segregation: Classify waste as "Toxic Halogenated Organic Waste."

  • Incompatibilities: Strictly isolate this waste from reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and strong bases. Mixing nitroaromatics with these reagents can trigger violent, gas-evolving exothermic reactions[8][10].

  • Labeling: Containers must be explicitly labeled: "Contains 2-Chloro-4-nitro-1-phenoxybenzene. Hazard: Methemoglobinemia / Toxic to Aquatic Life."

References

  • 2-Chloro-4-nitro-1-phenoxybenzene - SIELC Technologies. SIELC Technologies.
  • O-CHLORONITROBENZENE - CAMEO Chemicals. NOAA.
  • Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%. Cole-Parmer.
  • CHLORONITROBENZENES (mixed isomers) HAZARD SUMMARY. NJ.gov.
  • 1-chloro-2-nitrobenzene Safety D
  • MATERIAL SAFETY DATA SHEET - Nitric Acid (Reactivity d
  • Material Safety Data Sheet - ChemSupply Australia. ChemSupply.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • NMAM METHOD 2005 - Nitroarom
  • Discovery and structure-activity relationships of modified salicylanilides as cell permeable inhibitors of poly(ADP-ribose) glycohydrolase (PARG). PMC.
  • Acute methemoglobinemia due to ingestion of nitrobenzene.

Sources

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